(+)-Bisabolangelone
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C15H20O3 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(2Z,3R,3aR,7aS)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m0/s1 |
Clé InChI |
GNWNPLBSEQDDQV-VRBKASCLSA-N |
SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
SMILES isomérique |
CC1=CC(=O)[C@@H]2[C@H](C1)O/C(=C\C=C(C)C)/[C@]2(C)O |
SMILES canonique |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O |
Synonymes |
bisabolangelone |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery of (+)-Bisabolangelone in Angelica koreana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of (+)-bisabolangelone, a sesquiterpene found in the roots of Angelica koreana. This document details the experimental methodologies employed in its identification and characterization, presents available quantitative data, and visualizes the relevant biological pathways.
Introduction
Angelica koreana Maxim. is a plant utilized in traditional Korean medicine. Bioassay-guided phytochemical analysis has led to the identification of this compound as a key bioactive constituent of its roots. Research has demonstrated its potential as a hypopigmenting agent and a 5α-reductase type I inhibitor, making it a compound of interest for dermatological and endocrine-related drug development.[1][2]
Isolation and Structure Elucidation
The isolation of this compound from Angelica koreana was achieved through a bioassay-guided fractionation process. This method involves systematically separating the plant extract into fractions and testing their biological activity to guide the purification of the active compound.
Experimental Protocol: Isolation
While detailed, step-by-step protocols are not fully available in the public domain literature, the general procedure for the isolation of this compound can be summarized as follows:
-
Extraction: The dried roots of Angelica koreana are subjected to extraction with methanol to create a crude methanolic extract.[3]
-
Bioassay-Guided Fractionation: The crude extract is then partitioned and subjected to various chromatographic techniques. At each stage, the resulting fractions are tested for their biological activity (e.g., inhibition of melanin production) to identify the most active fractions for further separation.
-
Chromatographic Purification: The active fractions are further purified using techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods.[3] This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the connectivity and stereochemistry of the molecule.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Experimental Workflow
Biological Activity and Quantitative Data
This compound has demonstrated noteworthy biological activities, particularly in the regulation of skin pigmentation and steroid metabolism.
Hypopigmenting Activity
This compound has been identified as the primary hypopigmenting agent in Angelica koreana. It dose-dependently inhibits melanin production in α-melanocyte stimulating hormone (α-MSH)-activated B16 and melan-a cells.[1] The mechanism of action involves the suppression of α-MSH-inducible protein levels of tyrosinase, a key enzyme in melanin synthesis.[1] Notably, it does not directly inhibit the catalytic activity of cell-free tyrosinase.[1]
Table 1: Hypopigmenting Activity of this compound
| Compound | Cell Line | Assay | IC15/IC50 Value | Reference |
| This compound | B16 or melan-a | α-MSH-induced melanin production | IC15: 9-17 µM | [1] |
| Arbutin (Control) | B16 | α-MSH-induced melanin production | IC50: 317 µM | [1] |
5α-Reductase Type I Inhibitory Activity
This compound has also been shown to inhibit the activity of 5α-reductase type I in LNCaP cells.[2] This enzyme is involved in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in various endocrine disorders.
Table 2: 5α-Reductase Type I Inhibitory Activity of this compound
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | LNCaP | 5α-reductase type I inhibition | 11.6 µg/ml | [2] |
| Finasteride (Control) | LNCaP | 5α-reductase type I inhibition | 19.8 µg/ml | [2] |
Signaling Pathway
The hypopigmenting effect of this compound is attributed to its interference with the α-MSH signaling pathway in melanocytes. The diagram below illustrates the known pathway and the putative point of intervention by this compound.
Conclusion
This compound, a sesquiterpene isolated from Angelica koreana, has been identified as a promising bioactive compound with significant hypopigmenting and 5α-reductase inhibitory activities. Its mechanism of action in melanogenesis involves the suppression of tyrosinase protein expression. Further research to elucidate the precise molecular targets and to obtain more detailed quantitative and structural data is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation of this compound.
References
Unveiling the Natural Bounty: A Technical Guide to (+)-Bisabolangelone Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bisabolangelone, a sesquiterpenoid of significant interest for its diverse pharmacological activities, is a naturally occurring compound with promising therapeutic potential. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on quantitative data, detailed experimental protocols for its isolation, and the elucidation of its known signaling pathways. The primary documented natural source of this compound is the root of Angelica koreana Maxim., a plant with a history of use in traditional medicine. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The principal natural reservoir of this compound identified in scientific literature is the root of Angelica koreana Maxim.[1][2], a perennial plant belonging to the Apiaceae family. This plant is also known by its synonym, Ostericum koreanum Maximowicz.[3] While other species of the Angelica genus are rich in various bioactive compounds, current research points specifically to A. koreana as the primary source of this compound. The compound has been isolated from the methanolic extract of its roots through bioassay-guided fractionation.[2]
Quantitative Data
Precise quantitative data on the yield of this compound from Angelica koreana roots is not extensively reported in the available literature. However, it is consistently referred to as a significant constituent isolated from the active fractions of the root extract. Further quantitative analysis using validated chromatographic methods would be beneficial to establish a definitive concentration range.
| Plant Species | Plant Part | Compound | Reported Presence |
| Angelica koreana Maxim. (Ostericum koreanum) | Root | This compound | Identified as a key bioactive principle[1][2][4] |
Experimental Protocols
The isolation of this compound from Angelica koreana roots is typically achieved through a multi-step process involving extraction and chromatographic separation. The following is a detailed methodology synthesized from published studies.
Bioassay-Guided Isolation of this compound
This protocol outlines the general steps for the extraction and isolation of this compound, guided by its biological activity (e.g., melanogenesis inhibition).
2.1.1. Plant Material and Extraction
-
Plant Material: Dried and powdered roots of Angelica koreana Maxim.
-
Extraction:
-
The powdered roots (e.g., 500 g) are extracted with methanol (MeOH) at room temperature for an extended period (e.g., 24-48 hours), with the extraction process repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.
-
The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2.1.2. Solvent Partitioning
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Each solvent fraction is concentrated, and its biological activity is assessed using a relevant bioassay (e.g., inhibition of melanin production in B16 melanoma cells). The most active fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.
2.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The active fraction is subjected to silica gel column chromatography.
-
A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is packed into a glass column.
-
The concentrated active fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane-EtOAc gradients from 100:0 to 0:100).
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
The biological activity of the pooled fractions is re-evaluated to identify the fractions containing the active compound(s).
-
-
Further Purification (if necessary):
-
The active fractions from the initial silica gel column are further purified using repeated column chromatography, potentially with different solvent systems or stationary phases (e.g., Sephadex LH-20).
-
High-performance liquid chromatography (HPLC) can be employed for the final purification of this compound to achieve high purity.
-
2.1.4. Structure Elucidation
The structure of the isolated pure compound is confirmed using spectroscopic methods, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate key signaling pathways involved in inflammation and melanogenesis.
Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
This compound exhibits anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the production of pro-inflammatory mediators.
Hypopigmenting Activity: Downregulation of Melanogenesis
This compound demonstrates hypopigmenting effects by interfering with the α-melanocyte-stimulating hormone (α-MSH) signaling cascade, which leads to a reduction in melanin synthesis.[1] It has been shown to downregulate the expression of melanogenic genes, such as MITF and tyrosinase, by directly blocking the binding of cAMP to the PKA holoenzyme.[5]
Conclusion
This compound, primarily sourced from the roots of Angelica koreana, stands out as a natural compound with significant therapeutic potential. Its demonstrated anti-inflammatory and hypopigmenting activities, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in drug development. This guide provides a foundational resource for researchers, offering insights into its natural origins, isolation methodologies, and mechanisms of action. Future research should focus on optimizing extraction and purification processes to improve yields and on conducting further preclinical and clinical studies to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanogenesis inhibitory bisabolane-type sesquiterpenoids from the roots of Angelica koreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of bisabolangelone from Ostericum koreanum roots to Dermatophagoides farinae and Dermatophagoides pteronyssinus (Acari: Pyroglyphidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of 5alpha -reductase type I in LNCaP cells from the roots of Angelica koreana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (+)-Bisabolangelone: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bisabolangelone, a naturally occurring sesquiterpenoid, has garnered significant attention within the scientific community for its potent biological activities, particularly its role as a hypopigmenting agent. Isolated from traditional medicinal plants such as Angelica koreana, this compound presents a promising avenue for the development of novel therapeutic and cosmetic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and the established biological activities of this compound. Detailed experimental protocols for its isolation and key biological assays are also presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a sesquiterpenoid characterized by a bisabolane skeleton. Its chemical structure, including its stereochemistry, is crucial for its biological function.
Chemical Structure:
(A definitive 2D chemical structure diagram of this compound is not available in the provided search results. A comprehensive literature search for the original structure elucidation paper is recommended to obtain an accurate diagram.)
Physicochemical and Spectroscopic Data:
A summary of the known physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, characterization, and quantification.
| Property | Value | Reference |
| CAS Number | 30557-81-4 | |
| Molecular Formula | C₁₅H₂₀O₃ | |
| Molecular Weight | 248.32 g/mol | |
| ¹H NMR Data | Not available in search results | |
| ¹³C NMR Data | Not available in search results | |
| Mass Spectrometry (MS) Data | Not available in search results | |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Natural Sources and Isolation
This compound is a natural product found in several plant species, most notably in the roots of Angelica koreana. Its isolation is typically achieved through a multi-step process involving extraction and chromatography.
Experimental Protocol: Bioassay-Guided Isolation from Angelica koreana
The following protocol is a generalized procedure based on common practices for the isolation of natural products. The specific details for this compound may vary and should be referenced from the primary literature.
dot
Caption: Bioassay-guided isolation workflow for this compound.
-
Plant Material Preparation: The roots of Angelica koreana are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.
-
Concentration: The solvent is removed from the combined extracts under reduced pressure to yield a crude methanol extract.
-
Bioassay-Guided Fractionation: The crude extract is then subjected to a series of fractionation steps, often involving solvent-solvent partitioning (e.g., with ethyl acetate and water). Each fraction is tested for its biological activity (e.g., inhibition of melanin production). The most active fraction is selected for further purification.
-
Chromatographic Purification: The bioactive fraction is purified using chromatographic techniques. This may involve initial separation by silica gel column chromatography followed by final purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated significant hypopigmenting activity, making it a compound of interest for treating hyperpigmentation disorders.
3.1. Inhibition of Melanogenesis
This compound has been shown to dose-dependently inhibit melanin production in B16 melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH).[1] This effect is attributed to its ability to suppress the protein levels of tyrosinase, the key enzyme in the melanin synthesis pathway.[1]
Experimental Protocol: α-MSH-Induced Melanin Production Inhibition Assay in B16 Cells
-
Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for a specified period.
-
Stimulation: Melanogenesis is induced by adding α-MSH to the cell culture medium.
-
Melanin Quantification: After incubation, the cells are lysed, and the melanin content is measured spectrophotometrically at approximately 475 nm. The results are typically expressed as a percentage of the control (α-MSH-stimulated cells without this compound treatment).
3.2. Signaling Pathway Modulation
The inhibitory effect of this compound on melanogenesis is mediated through the modulation of key signaling pathways.
dot
Caption: Proposed mechanism of action of this compound.
Research suggests that this compound exerts its effects by targeting the cAMP/PKA signaling pathway. By inhibiting Protein Kinase A (PKA), it can downregulate the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression. This, in turn, leads to the suppression of key melanogenesis enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
Experimental Protocol: Western Blot Analysis of Melanogenesis-Related Proteins
-
Cell Lysis: B16 melanoma cells, treated as described in the melanin production assay, are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for tyrosinase, TRP-1, TRP-2, and MITF. A loading control, such as β-actin, is also probed to ensure equal protein loading.
-
Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the effect of this compound on the expression of these proteins.
Conclusion
This compound is a promising natural compound with well-documented hypopigmenting properties. Its mechanism of action, involving the modulation of the cAMP/PKA and MAPK signaling pathways, provides a solid foundation for its potential application in the development of new treatments for hyperpigmentation disorders. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the therapeutic potential of this intriguing sesquiterpenoid. Further studies are warranted to fully elucidate its spectroscopic characteristics and to optimize its isolation and synthesis for broader research and clinical applications.
References
The Biosynthesis of (+)-Bisabolangelone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bisabolangelone is a sesquiterpenoid natural product of significant interest due to its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods and for the discovery of novel, related compounds through metabolic engineering. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, precursor molecules, and intermediates. The pathway is divided into two primary branches: the formation of the bisabolane sesquiterpenoid core and the synthesis of the angeloyl moiety. This document summarizes available quantitative data, provides detailed experimental protocols for key enzyme assays, and includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex process.
Introduction
This compound is a member of the bisabolane-type sesquiterpenoid family, characterized by a C15 backbone and an angelate ester functional group. These compounds are found in various plant species and have garnered attention for their diverse biological activities. The biosynthesis of such natural products is a multi-step enzymatic process, starting from simple precursors and leading to complex molecular architectures. Elucidating this pathway is essential for harnessing the potential of this compound for pharmaceutical and other applications.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to occur through the convergence of two distinct pathways: the synthesis of the bisabolane core via the terpenoid pathway and the formation of the angeloyl moiety from amino acid metabolism.
Formation of the Bisabolane Core
The C15 bisabolane skeleton is derived from the universal precursor of sesquiterpenes, farnesyl pyrophosphate (FPP). FPP is synthesized through either the mevalonate (MVA) pathway, which starts from acetyl-CoA, or the methylerythritol 4-phosphate (MEP) pathway, which utilizes pyruvate and glyceraldehyde-3-phosphate.
The key steps in the formation of the bisabolane core are:
-
Cyclization of Farnesyl Pyrophosphate (FPP): A specific bisabolene synthase, a type of terpene cyclase, catalyzes the conversion of the linear FPP molecule into a cyclic bisabolene intermediate. Several isomers of bisabolene can be formed depending on the specific synthase involved. For this compound, a (+)-α-bisabolene synthase is likely responsible.
-
Hydroxylation of the Bisabolene Core: Following cyclization, the bisabolene hydrocarbon is hydroxylated to introduce the necessary hydroxyl group for subsequent esterification. This reaction is typically catalyzed by a cytochrome P450 monooxygenase (CYP450), which utilizes NADPH and molecular oxygen to introduce a hydroxyl group at a specific position on the bisabolane ring, forming a bisabolol derivative.
Biosynthesis of the Angeloyl Moiety
The angeloyl group is derived from the branched-chain amino acid L-isoleucine. The pathway to its activated form, angeloyl-CoA, involves a series of enzymatic reactions:
-
Conversion of L-Isoleucine to Tiglyl-CoA: L-isoleucine undergoes a series of degradation steps, analogous to its catabolism, to yield tiglyl-CoA.
-
Formation of Angeloyl-CoA: Tiglyl-CoA is then likely converted to angeloyl-CoA. Although the exact enzymatic steps are not fully elucidated in all organisms, it is the activated form required for the esterification reaction.
Esterification: The Final Step
The final step in the biosynthesis of this compound is the esterification of the hydroxylated bisabolane intermediate with angeloyl-CoA. This reaction is catalyzed by an acyltransferase, likely a member of the BAHD (BEAT, AHCT, HCBT, and DAT) family of plant acyltransferases. This enzyme specifically transfers the angeloyl group from angeloyl-CoA to the hydroxyl group of the bisabolol derivative, forming the final product, this compound.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is limited in the literature, studies on the microbial production of the precursor bisabolene provide valuable insights into the potential yields of the sesquiterpenoid core.
| Organism | Precursor | Product | Titer | Reference |
| Escherichia coli | Glucose | α-Bisabolene | >900 mg/L | [1] |
| Saccharomyces cerevisiae | Glucose | α-Bisabolene | >900 mg/L | [1] |
| Yarrowia lipolytica | Waste Cooking Oil | α-Bisabolene | 973.1 mg/L | [2] |
| Yarrowia lipolytica | γ-Bisabolene | 2.69 g/L | [3] | |
| Saccharomyces cerevisiae | γ-Bisabolene | 584.14 mg/L | [3] | |
| Escherichia coli | (R)-β-bisabolene | 17 mg/L | [4] |
Experimental Protocols
Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet available. However, the following are representative protocols for the key enzyme classes involved in its biosynthesis.
Assay for Bisabolene Synthase Activity
This protocol describes a general method for the in vitro characterization of a bisabolene synthase.
1. Enzyme Source:
-
Recombinant bisabolene synthase expressed in and purified from E. coli.
2. Reaction Mixture (100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM Dithiothreitol (DTT)
-
10% (v/v) Glycerol
-
50 µM Farnesyl pyrophosphate (FPP)
-
1-5 µg purified enzyme
3. Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
4. Product Extraction:
-
Stop the reaction by adding 100 µL of 0.5 M EDTA.
-
Extract the sesquiterpene products by adding 200 µL of n-hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 5,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new vial.
5. Product Analysis:
-
Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification against an authentic bisabolene standard.
Assay for Sesquiterpene Hydroxylase (CYP450) Activity
This protocol outlines a method for assaying the activity of a cytochrome P450 monooxygenase involved in sesquiterpene hydroxylation.
1. Enzyme Source:
-
Microsomal fraction prepared from yeast or insect cells expressing the CYP450 and a corresponding NADPH-cytochrome P450 reductase.
2. Reaction Mixture (200 µL):
-
50 mM Potassium phosphate buffer (pH 7.4)
-
1 mM NADPH
-
10 µM Bisabolene (substrate, solubilized in a minimal amount of DMSO)
-
50-100 µg of microsomal protein
3. Reaction Incubation:
-
Pre-incubate the mixture without NADPH at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
4. Product Extraction:
-
Stop the reaction by adding 200 µL of ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
5. Product Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS after derivatization (e.g., silylation) to identify the hydroxylated bisabolol product.
Assay for Angeloyl-CoA:Bisabolol Acyltransferase Activity
This protocol provides a general method for characterizing the acyltransferase that catalyzes the final esterification step.
1. Enzyme Source:
-
Recombinant acyltransferase expressed in and purified from E. coli.
2. Reaction Mixture (50 µL):
-
100 mM Tris-HCl buffer (pH 8.0)
-
100 µM Bisabolol derivative (acceptor substrate)
-
100 µM Angeloyl-CoA (acyl donor)
-
1-5 µg purified enzyme
3. Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
4. Reaction Quenching and Product Extraction:
-
Stop the reaction by adding 50 µL of methanol containing an internal standard.
-
Add 100 µL of ethyl acetate and vortex to extract the product.
-
Centrifuge to separate the phases and transfer the organic layer to a new vial.
5. Product Analysis:
-
Analyze the extracted product, this compound, by LC-MS or GC-MS to confirm its identity and quantify the amount formed.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
General Experimental Workflow for Enzyme Characterization
Caption: General workflow for characterizing biosynthetic enzymes.
Conclusion and Future Perspectives
The proposed biosynthetic pathway to this compound provides a solid framework for understanding the formation of this important natural product. The pathway involves the well-established terpenoid and amino acid metabolic routes, culminating in a final esterification step. While the general enzymatic steps are understood, the specific enzymes responsible for the hydroxylation of the bisabolane core and the subsequent acylation with angeloyl-CoA in the producing organisms are yet to be definitively identified and characterized.
Future research should focus on the discovery and characterization of these missing enzymes. This will not only complete our understanding of this compound biosynthesis but also provide valuable biocatalysts for the development of microbial cell factories for its sustainable production. Furthermore, a detailed understanding of the enzyme kinetics and regulatory mechanisms will be crucial for optimizing yields and for the rational design of novel, structurally related compounds with potentially enhanced therapeutic properties. The protocols and data presented in this guide serve as a valuable resource for researchers embarking on these exciting avenues of investigation.
References
- 1. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A new sesquiterpene synthase catalyzing the formation of (R)-β-bisabolene from medicinal plant Colquhounia coccinea var. mollis and its anti-adipogenic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (+)-Bisabolangelone: Properties, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Core Compound Specifications
(+)-Bisabolangelone is a sesquiterpenoid that has garnered significant interest for its potential therapeutic properties. Key identifiers and physicochemical properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 30557-81-4 | [1][2] |
| Molecular Formula | C₁₅H₂₀O₃ | [1][2] |
| Molecular Weight | 248.32 g/mol | [1][2] |
| Compound Type | Sesquiterpenoid | [1] |
| Appearance | Powder | [1] |
| Source | Isolated from Angelica species, including the resin of Commiphora myrrha. | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Mechanism of Action: Anti-inflammatory Effects
This compound exhibits potent anti-inflammatory activity primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In inflammatory contexts, such as stimulation by lipopolysaccharide (LPS), this compound has been shown to suppress the production of key inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
This compound intervenes in this pathway by inhibiting the degradation of IκBα, which consequently prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the expression of inflammatory mediators.
Attenuation of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been demonstrated to inhibit the phosphorylation of these key MAPK proteins in LPS-stimulated macrophages. By doing so, it effectively dampens the inflammatory cascade that is otherwise promoted by their activation.
The combined inhibition of both the NF-κB and MAPK pathways results in a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various studies. The following table summarizes its impact on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Inflammatory Mediator | Effect of this compound Treatment |
| Nitric Oxide (NO) | Significant, dose-dependent inhibition of NO production. |
| Prostaglandin E₂ (PGE₂) | Dose-dependent reduction in PGE₂ levels. |
| TNF-α | Suppression of TNF-α production at both the mRNA and protein levels. |
| IL-1β | Inhibition of IL-1β expression. |
| IL-6 | Reduction in the secretion of IL-6. |
Detailed Experimental Protocols
The following protocols are generalized methodologies based on common practices in the field for the study of anti-inflammatory compounds like this compound. Researchers should optimize these protocols for their specific experimental conditions.
Isolation and Purification of this compound from Angelica Species
-
Extraction: The dried and powdered roots of the Angelica species are extracted with a suitable solvent such as methanol or ethanol at room temperature.
-
Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing this compound (typically the less polar fractions) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, for example, a hexane-ethyl acetate mixture, with the polarity being gradually increased.
-
Further Purification: Fractions containing the compound of interest are identified by thin-layer chromatography (TLC). These fractions are then pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).
Cell Culture and Treatment
-
Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Treatment: Cells are seeded in appropriate culture plates. Once they reach the desired confluence, they are pre-treated with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration typically kept below 0.1%) for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurements).
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38. A loading control, such as β-actin or GAPDH, should also be probed.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Real-Time Polymerase Chain Reaction (RT-PCR) for Cytokine mRNA Expression
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.
Mandatory Visualizations
References
- 1. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gene-quantification.de [gene-quantification.de]
- 3. Cell culture of RAW264.7 cells [protocols.io]
Pharmacological Profile of (+)-Bisabolangelone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bisabolangelone, a naturally occurring sesquiterpene derivative, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, quantitative biological data, and the experimental methodologies used for its characterization. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug discovery.
Introduction
This compound is a sesquiterpenoid compound that has been isolated from various plant species, including those from the Angelica and Ostericum genera.[1][2] Structurally, it belongs to the bisabolane class of sesquiterpenes. Preclinical studies have revealed a broad spectrum of biological effects, positioning this compound as a promising candidate for further investigation in various therapeutic areas. This document synthesizes the current knowledge on its pharmacological properties, presenting key data in a structured format to facilitate research and development efforts.
Pharmacological Activities and Mechanisms of Action
This compound exhibits a range of pharmacological effects, including anti-inflammatory, anti-osteoporotic, hypopigmenting, and anti-ulcer activities.[1][3][4][5] The underlying mechanisms for these activities involve the modulation of several key signaling pathways.
Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties.[1][6] Its mechanism of action in this context is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][7][8]
-
Inhibition of Pro-inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] This inhibition occurs through the suppression of the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of this compound are closely linked to its ability to suppress the translocation of the p65 subunit of NF-κB into the nucleus and to inhibit the phosphorylation of MAPK molecules.[1][8]
Anti-Osteoporotic Activity
Recent studies have highlighted the potential of this compound in the management of estrogen deficiency-induced bone loss.[3]
-
Inhibition of Osteoclastogenesis: this compound impedes osteoclast formation and bone resorption by directly targeting the Colony-Stimulating Factor 1 Receptor (CSF1R).[3][9] In vitro studies using RAW264.7 cells and bone marrow-derived macrophages (BMMs) have shown a dose-dependent inhibitory effect on RANKL-induced osteoclastogenesis.[3]
-
Signaling Pathway Modulation: The compound quenches the MAPK and Ca2+-NFATc1 signaling cascades, blunts NF-κB transcriptional activity, and curtails the generation of reactive oxygen species.[3] It also restrains the assembly of the NLRP3 inflammasome while amplifying the Nrf2 antioxidant program.[3] Overexpression of CSF1R has been shown to reverse the inhibitory effects of this compound on osteoclastogenesis.[3]
-
In Vivo Efficacy: In an ovariectomized mouse model of postmenopausal osteoporosis, treatment with this compound significantly protected against bone loss by attenuating osteoclast activity and inhibiting NLRP3 inflammasome activation.[3]
Hypopigmenting Activity
This compound has been identified as a potent inhibitor of melanin synthesis, suggesting its potential use in treating hyperpigmentation disorders.[2][10]
-
Inhibition of Melanin Production: In α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells and melan-a melanocytes, this compound dose-dependently inhibits melanin production.[2][10]
-
Mechanism of Action: The hypopigmenting effect is not due to the direct inhibition of tyrosinase, the key enzyme in melanogenesis.[2][10] Instead, this compound suppresses the α-MSH-inducible protein levels of tyrosinase.[10] It is suggested that the cAMP-binding site of Protein Kinase A (PKA) is a putative target, leading to the downregulation of Microphthalmia-associated transcription factor (MITF) and tyrosinase gene expression.[4][11][12] Molecular docking studies have shown that this compound can fit into the cAMP-binding sites of the PKA regulatory subunit.[13]
Anti-Ulcer Activity
This compound has also been reported to possess anti-ulcer properties.[4][5] The proposed mechanism involves the inhibition of the H+/K+-ATPase (proton pump).[4][5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the biological activities of this compound.
| Activity | Assay System | Endpoint | IC50 Value | Reference |
| Hypopigmenting | α-MSH-activated B16 melanoma cells | Melanin Production | 9-17 µM | [2][10] |
| α-MSH-activated melan-a melanocytes | Melanin Production | 9-17 µM | [10] | |
| Anti-Ulcer | H+/K+-ATPase Activity Assay | Enzyme Inhibition | 17-46 µM (for oxime ether derivatives) | [5] |
| 5α-Reductase Inhibition | LNCaP cells | Enzyme Inhibition | 11.6 µg/ml | [4] |
Note: The IC50 value for anti-ulcer activity is for synthesized oxime ether derivatives of bisabolangelone, not the parent compound itself.
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the pharmacological profile of this compound.
Anti-Inflammatory Assays
-
Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
LPS Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): NO production is determined by measuring the accumulation of nitrite in the culture medium using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): Levels of these mediators in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis: To assess the expression of proteins like iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Quantitative PCR (qPCR): To measure the mRNA expression of target genes, total RNA is extracted from cells, reverse-transcribed to cDNA, and then subjected to qPCR analysis using specific primers.
Osteoclastogenesis and Bone Resorption Assays
-
Cell Culture: RAW264.7 cells or bone marrow-derived macrophages (BMMs) are used as osteoclast precursors.
-
Osteoclast Differentiation: Cells are cultured in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) with or without various concentrations of this compound.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After a period of differentiation (e.g., 5-7 days), cells are fixed and stained for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.
-
Hydroxyapatite Resorption Assay: Osteoclast precursors are seeded on hydroxyapatite-coated plates and induced to differentiate. The resorption pit area is visualized and quantified.
-
Molecular Analysis: Western blotting and qPCR are used to analyze the expression and phosphorylation of key proteins in the CSF1R, MAPK, NF-κB, and Ca2+-NFATc1 signaling pathways.
-
Cellular Thermal Shift Assay (CETSA): This assay is used to confirm the direct binding of this compound to its target protein, CSF1R, in a cellular context.
-
In Vivo Model: Ovariectomized (OVX) mice are used as a model for postmenopausal osteoporosis. Mice are treated with this compound, and bone parameters are analyzed using techniques like micro-computed tomography (µCT).
Hypopigmenting Activity Assays
-
Cell Culture: B16 melanoma cells or melan-a melanocytes are cultured in appropriate media.
-
Melanin Content Assay: Cells are treated with α-melanocyte stimulating hormone (α-MSH) to induce melanogenesis, in the presence or absence of this compound. After incubation, cells are lysed, and the melanin content is measured spectrophotometrically.
-
Tyrosinase Activity Assay:
-
Cell-based: The cellular tyrosinase activity is measured by incubating cell lysates with L-DOPA and measuring the formation of dopachrome.
-
Cell-free: The direct effect on tyrosinase activity is assessed using purified mushroom tyrosinase.
-
-
Western Blot Analysis: The protein expression levels of tyrosinase and MITF are determined by Western blotting.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its pharmacological characterization.
Caption: Anti-inflammatory mechanism of this compound.
Caption: Anti-osteoporotic mechanism of this compound.
Caption: Hypopigmenting mechanism of this compound.
Caption: General experimental workflow.
Conclusion
This compound is a multifaceted natural compound with a well-documented profile of anti-inflammatory, anti-osteoporotic, hypopigmenting, and anti-ulcer activities. Its mechanisms of action are rooted in the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and PKA. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research. Further investigation into the pharmacokinetics, safety profile, and efficacy in more complex disease models is warranted to fully elucidate the therapeutic potential of this compound. This document serves as a comprehensive resource to aid researchers and drug development professionals in advancing the study of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisabolangelone targets CSF1R to impede osteoclastogenesis and attenuate estrogen-deficiency bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bisabolangelone | CAS:30557-81-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Synthesis and In Vitro Anti-Ulcer Effect of Bisabolangelone Oxime Ether Derivatives | Scientific.Net [scientific.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Anti-Inflammatory Mechanism of Action of (+)-Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bisabolangelone, a sesquiterpene isolated from plants of the Angelica and Ostericum genus, has demonstrated significant anti-inflammatory properties. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its effects on key inflammatory signaling pathways. The information presented is compiled from preclinical studies and is intended to inform further research and drug development efforts.
Core Mechanism of Action
Current research indicates that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . In inflammatory states, particularly in immune cells such as macrophages and dendritic cells, these pathways are critical for the production of pro-inflammatory mediators. By targeting these cascades, this compound effectively reduces the expression and release of key molecules that drive the inflammatory response.
Data Presentation: Quantitative Effects of this compound on Inflammatory Mediators
The following tables summarize the quantitative data from key studies investigating the inhibitory effects of this compound on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated cells.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | This compound Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) | 12.5 | ~40% | 18.9 | [1] |
| 25 | ~75% | [1] | ||
| 50 | ~95% | [1] | ||
| Prostaglandin E₂ (PGE₂) | 12.5 | ~30% | 23.7 | [1] |
| 25 | ~60% | [1] | ||
| 50 | ~90% | [1] | ||
| Tumor Necrosis Factor-α (TNF-α) | 12.5 | ~25% | 26.3 | [1] |
| 25 | ~55% | [1] | ||
| 50 | ~85% | [1] | ||
| Interleukin-1β (IL-1β) | 12.5 | ~35% | 21.5 | [1] |
| 25 | ~65% | [1] | ||
| 50 | ~90% | [1] | ||
| Interleukin-6 (IL-6) | 12.5 | ~20% | 28.1 | [1] |
| 25 | ~50% | [1] | ||
| 50 | ~80% | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Dendritic Cells (DCs)
| Cytokine | This compound Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |
| Tumor Necrosis Factor-α (TNF-α) | 5 | ~20% | 11.2 | [2] |
| 10 | ~50% | [2] | ||
| 20 | ~80% | [2] | ||
| Interleukin-1β (IL-1β) | 5 | ~25% | 9.8 | [2] |
| 10 | ~55% | [2] | ||
| 20 | ~85% | [2] | ||
| Interleukin-12 (IL-12) | 5 | ~30% | 8.5 | [2] |
| 10 | ~60% | [2] | ||
| 20 | ~90% | [2] |
Signaling Pathways and Molecular Targets
This compound's inhibitory effects are a direct result of its interference with specific molecular events within the NF-κB and MAPK signaling cascades.
NF-κB Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[1]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
MAPK Pathway
The MAPK family, including Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are key regulators of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that contribute to the expression of inflammatory genes. Studies have demonstrated that this compound significantly suppresses the LPS-induced phosphorylation of ERK, JNK, and p38 in both macrophages and dendritic cells.[1][2]
Caption: MAPK signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound's anti-inflammatory effects.
General Experimental Workflow
Caption: General experimental workflow for assessing anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines:
-
Murine macrophage cell line: RAW 264.7.
-
Bone marrow-derived dendritic cells (DCs) from C57BL/6 mice.
-
-
Culture Medium:
-
RAW 264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
DCs: RPMI 1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 ng/mL murine granulocyte-macrophage colony-stimulating factor (GM-CSF), and 10 ng/mL murine interleukin-4 (IL-4).
-
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol:
-
Cells are seeded in appropriate plates (e.g., 96-well for viability and mediator assays, 6-well for protein extraction).
-
After 24 hours, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 12.5, 20, 25, 50 µM) for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli O111:B4 to a final concentration of 1 µg/mL.
-
Control groups include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
After treating RAW 264.7 cells with this compound and/or LPS for 24 hours, collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Measurement of Pro-inflammatory Cytokines and PGE₂ (ELISA)
-
Collect cell culture supernatants after 24 hours of treatment with this compound and/or LPS.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific quantification of TNF-α, IL-1β, IL-6, IL-12, and PGE₂.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding supernatants to antibody-pre-coated microplate wells.
-
Incubation with a biotin-conjugated detection antibody.
-
Addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Addition of a chromogenic substrate (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Calculate the concentrations of the cytokines and PGE₂ based on the standard curves provided with the kits.
Western Blot Analysis for NF-κB and MAPK Signaling
-
After treatment with this compound and/or LPS for a specified time (e.g., 30 minutes for MAPK phosphorylation, 1 hour for IκBα degradation), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
For analysis of nuclear NF-κB, separate the nuclear and cytoplasmic fractions using a nuclear extraction kit.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of ERK, JNK, p38, IκBα, and NF-κB p65 overnight at 4°C. An antibody against β-actin or GAPDH should be used as a loading control.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total proteins.
Conclusion
This compound demonstrates potent anti-inflammatory activity by targeting the NF-κB and MAPK signaling pathways. This leads to a significant reduction in the production of a wide range of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for inflammatory diseases. Future research should focus on in vivo efficacy, safety profiling, and pharmacokinetic studies to fully elucidate its drug development potential.
References
Preliminary Studies on the Bioactivity of (+)-Bisabolangelone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Bisabolangelone, a naturally occurring sesquiterpenoid, has emerged as a compound of significant interest in pharmacological research. Preliminary studies have revealed a spectrum of biological activities, including potent anti-inflammatory, hypopigmenting, and potential antimicrobial and anti-tumor effects. This technical guide provides an in-depth overview of the current understanding of this compound's bioactivity, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a sesquiterpene derivative that has been isolated from various plant species, including those from the Angelica and Ostericum genera[1][2][3][4]. Its unique chemical structure has prompted investigations into its pharmacological properties. This guide synthesizes the findings from preliminary in vitro studies, providing a foundational understanding of its potential therapeutic applications.
Bioactivity of this compound
Current research indicates that this compound exhibits several key bioactivities:
-
Anti-inflammatory Activity: Studies have demonstrated that this compound can significantly inhibit the production of key inflammatory mediators.[1][5]
-
Hypopigmenting Activity: The compound has been shown to reduce melanin production in cell-based assays, suggesting its potential use in treating hyperpigmentation disorders.[2][6]
-
Antimicrobial and Antioxidant Activities: While less explored, some reports suggest that this compound possesses antimicrobial and antioxidant properties.[3][4]
-
Anti-tumor Activity: Preliminary data indicates potential anti-tumor effects, warranting further investigation.[3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data from preliminary studies on this compound's bioactivity.
Table 1: Anti-inflammatory Activity of this compound
| Bio-marker | Cell Line | Inducer | Concentration of this compound | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | Not specified in snippets | Significant inhibition of NO production.[1][5] | [1],[5] |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Not specified in snippets | Significant inhibition of PGE2 production.[1] | [1] |
| TNF-α (Tumor Necrosis Factor-alpha) | RAW 264.7 | LPS | Not specified in snippets | Inhibition of TNF-α production at both mRNA and protein levels.[1][5] | [1],[5] |
| IL-1β (Interleukin-1beta) | RAW 264.7 | LPS | Not specified in snippets | Inhibition of IL-1β production at both mRNA and protein levels.[1][5] | [1],[5] |
| IL-6 (Interleukin-6) | RAW 264.7 | LPS | Not specified in snippets | Inhibition of IL-6 production at both mRNA and protein levels.[1][5] | [1],[5] |
| IL-12 | Dendritic Cells | Not specified in snippets | Not specified in snippets | Attenuated production of IL-12.[3] | [3] |
Table 2: Hypopigmenting Activity of this compound
| Assay | Cell Line | Inducer | IC50 Value (µM) | Positive Control (IC50 µM) | Reference |
| Melanin Production | B16 | α-MSH | 9-17 | Arbutin (317) | [2],[6] |
| Melanin Production | melan-a | α-MSH | 9-17 | Not specified | [2],[6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of this compound.
Cell Culture
-
RAW 264.7 Macrophages: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
B16 Melanoma Cells and melan-a Melanocytes: These cell lines are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For melan-a cells, the medium may be supplemented with phorbol 12-myristate 13-acetate (PMA). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[7]
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the culture supernatant is collected.
-
NO production is measured using the Griess reagent, which detects nitrite, a stable product of NO.[7] The absorbance is measured at 540 nm.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Measurement:
-
Following the same treatment protocol as the NO assay, the cell culture supernatants are collected.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.[7]
-
-
Western Blot Analysis for iNOS and COX-2:
-
Cells are treated with this compound and/or LPS.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Hypopigmenting Assays
-
Melanin Content Assay:
-
B16 or melan-a cells are seeded in multi-well plates.
-
Cells are treated with various concentrations of this compound in the presence of α-melanocyte-stimulating hormone (α-MSH) for 72-96 hours.
-
After incubation, cells are washed with PBS and lysed with a solution containing NaOH.
-
The melanin content in the lysate is measured by reading the absorbance at 405 nm and is normalized to the protein content of the cells.
-
-
Tyrosinase Activity Assay:
-
Cellular Tyrosinase Activity: Cell lysates are prepared from treated cells. The tyrosinase activity is measured by monitoring the rate of L-DOPA oxidation to dopachrome, which is determined by measuring the absorbance at 475 nm.
-
Cell-free Tyrosinase Activity: The direct effect of this compound on tyrosinase is assessed using mushroom tyrosinase. The assay is performed in a cell-free system with L-DOPA as the substrate.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
-
Protocol:
-
Cells are seeded in a 96-well plate and treated with various concentrations of this compound for a specified period (e.g., 24-72 hours).[8]
-
MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.[8][10]
-
The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution such as dimethyl sulfoxide (DMSO).[10]
-
The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.[8][10] Cell viability is expressed as a percentage of the control (untreated cells).
-
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.[1][5]
-
NF-κB Pathway: In response to inflammatory stimuli like LPS, the transcription factor NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6.[5] this compound has been shown to suppress the translocation of the p65 subunit of NF-κB into the nucleus.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade in inflammation. This compound has been observed to inhibit the phosphorylation of MAPKs, such as ERK.[1]
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Hypopigmenting Signaling Pathways
The hypopigmenting effect of this compound is associated with the downregulation of tyrosinase expression.[2][6] Tyrosinase is the key enzyme in melanin synthesis, and its expression is regulated by the microphthalmia-associated transcription factor (MITF). The activity of MITF is modulated by signaling pathways including the cAMP/PKA and MAPK pathways.[11][12][13] While the precise mechanism for this compound is still under full investigation, it is plausible that it interferes with these upstream signaling cascades.
Caption: Hypothesized hypopigmenting signaling pathway influenced by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary bioactivity screening of a compound like this compound.
Caption: General experimental workflow for bioactivity screening.
Conclusion and Future Directions
The preliminary in vitro studies on this compound reveal its significant potential as a pharmacologically active compound, particularly in the areas of anti-inflammatory and hypopigmenting applications. Its ability to modulate key signaling pathways such as NF-κB and MAPK underscores its targeted mechanism of action.
Future research should focus on:
-
In-depth Dose-Response Studies: To establish precise IC50 values for all observed bioactivities.
-
Elucidation of Broader Bioactivities: Comprehensive screening for its anti-tumor, antimicrobial, and antioxidant effects with detailed mechanistic studies.
-
In Vivo Studies: To validate the in vitro findings in animal models of inflammation and hyperpigmentation.
-
Structure-Activity Relationship (SAR) Studies: To identify the key functional groups responsible for its bioactivity and to guide the synthesis of more potent and selective analogs.
-
Safety and Toxicity Profiling: Comprehensive toxicological studies are essential before considering any clinical applications.
This technical guide provides a solid foundation for further research and development of this compound as a potential therapeutic agent. The compiled data and methodologies will be instrumental for scientists and researchers dedicated to exploring the full pharmacological potential of this promising natural compound.
References
- 1. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.cn [molnova.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchhub.com [researchhub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comprehensive Review of Bisabolane-Type Sesquiterpenoids: Structure, Bioactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Bisabolane-type sesquiterpenoids, a diverse class of monocyclic sesquiterpenoids, are ubiquitously distributed in nature, found in terrestrial plants, fungi, and marine organisms.[1][2][3][4] These 15-carbon compounds, characterized by a hexatomic ring core, exhibit a wide array of biological activities, making them a fertile ground for drug discovery and development.[1][2][3][4] In vitro and in vivo studies have highlighted their antibacterial, anti-inflammatory, and cytotoxic properties, underscoring their potential as lead compounds for novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the chemistry, biosynthesis, and biological activities of bisabolane-type sesquiterpenoids, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Chemical Diversity and Biosynthesis
Bisabolane sesquiterpenoids are derived from the mevalonate pathway, with farnesyl diphosphate (FPP) serving as the key precursor.[5] The biosynthesis involves the cyclization of FPP to form the characteristic bisabolyl cation, which can then undergo various enzymatic modifications such as oxidation, reduction, and esterification to generate the vast structural diversity observed in this class of compounds.[1][2] This structural variability, particularly in the side chain, gives rise to numerous functionalities, including lactones, furans, and pyrans, which significantly influence their biological activity.[1][2]
Caption: General biosynthetic pathway of bisabolane-type sesquiterpenoids.
Biological Activities and Therapeutic Applications
Bisabolane-type sesquiterpenoids have demonstrated a broad spectrum of pharmacological effects, with significant potential in various therapeutic areas. The following sections summarize the key biological activities, supported by quantitative data from the literature.
Antimicrobial Activity
A significant number of bisabolane derivatives exhibit potent antibacterial and antifungal activity. For instance, compounds isolated from marine-derived fungi have shown remarkable efficacy against various bacterial strains.
| Compound | Source Organism | Test Organism | MIC (µg/mL) | Reference |
| Aspergiterpenoid A | Aspergillus sp. | Staphylococcus aureus | 5.0 | [6] |
| (-)-Sydonol | Aspergillus sp. | Escherichia coli | 10.0 | [6] |
| Compounds 33-35 | Marine Fungus | E. coli, E. tarda, V. harveyi, V. parahaemolyticus | ≤ 8.0 | [1][2] |
Cytotoxic Activity
The cytotoxic effects of bisabolane sesquiterpenoids against various cancer cell lines have been extensively studied, revealing their potential as anticancer agents.
| Compound | Source Organism | Cell Line | IC50 (µM) | Reference |
| Compound 14 | Marine Fungus | A549 (Lung Carcinoma) | 1.9 | [1][2] |
| Compound 14 | Marine Fungus | HL-60 (Leukemia) | 5.4 | [1][2] |
| Inonotic Acid C | Penicillium oxalicum | MCF-7 (Breast Cancer) | 7.7 | [7][8] |
| Disydonol A | Aspergillus sp. | HepG-2 (Liver Cancer) | 12.40 | [2] |
| Disydonol C | Aspergillus sp. | Caski (Cervical Cancer) | 2.91 | [2] |
Anti-inflammatory Activity
Several bisabolane-type sesquiterpenoids have been shown to possess anti-inflammatory properties, often through the inhibition of nitric oxide (NO) production and modulation of inflammatory signaling pathways such as the NF-κB pathway.[1][2]
| Compound | Source Organism | Assay | Concentration | % Inhibition of NO | Reference |
| Compound 20 | Marine Fungus | LPS-activated BV-2 microglia | 10 µM | 46.4 | [1][2] |
| Compound 26 | Marine Fungus | LPS-activated BV-2 microglia | 10 µM | 56.8 | [1][2] |
digraph "NF-kB Signaling Pathway Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];// Nodes lps [label="LPS", fillcolor="#F1F3F4", fontcolor="#202124"]; tlr4 [label="TLR4", fillcolor="#FFFFFF", fontcolor="#202124"]; nf_kb_activation [label="NF-κB Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; no_production [label="Nitric Oxide (NO)\nProduction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; bisabolane_26 [label="Bisabolane\n(Compound 26)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges lps -> tlr4; tlr4 -> nf_kb_activation; nf_kb_activation -> no_production; bisabolane_26 -> nf_kb_activation [arrowhead=tee, color="#EA4335"]; }
Caption: Inhibition of the NF-κB pathway by a bisabolane sesquiterpenoid.
Enzyme Inhibitory Activity
Certain bisabolane derivatives have demonstrated inhibitory effects against various enzymes, suggesting their potential in treating a range of diseases.
| Compound | Source Organism | Enzyme | IC50 (µM) | Reference |
| Polychiral bisabolane 41 | Marine Fungus | Acetylcholinesterase (AChE) | 2.2 | [9] |
| Compound 54 | Marine Fungus | α-glucosidase | 4.5 | [9] |
| Compound 56 | Marine Fungus | α-glucosidase | 3.1 | [9] |
Experimental Protocols
A generalized workflow for the isolation and characterization of bisabolane-type sesquiterpenoids from natural sources is outlined below.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial Bisabolane-Type Sesquiterpenoids from the Sponge-Derived Fungus Aspergillus sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and structure determination of a new bisabolane-type sesquiterpenoid with cytotoxicity from Penicillium oxalicum MZY-202312-521 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. frontiersin.org [frontiersin.org]
Spectroscopic and Structural Elucidation of (+)-Bisabolangelone: A Technical Guide
Introduction: (+)-Bisabolangelone is a naturally occurring bisabolane-type sesquiterpenoid that has been isolated from various plant sources, including species of the Angelica genus. As a compound of interest for its potential biological activities, its unambiguous structural identification is paramount. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—essential for the characterization of this compound. It is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, along with mass spectrometry to determine its molecular formula and fragmentation pattern. The data presented below is representative of a bisabolane sesquiterpenoid structure and is compiled based on values reported in the literature for this class of compounds.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Experiments are typically conducted in deuterated chloroform (CDCl₃) with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| 1 | 6.75 | t | 3.8 |
| 2α | 2.40 | m | |
| 2β | 2.25 | m | |
| 3 | 2.15 | m | |
| 4 | 2.55 | m | |
| 5α | 1.90 | m | |
| 5β | 1.75 | m | |
| 9α | 2.10 | m | |
| 9β | 1.95 | m | |
| 10 | 5.10 | t | 7.0 |
| 12 (CH₃) | 1.80 | s | |
| 13 (CH₃) | 1.65 | s | |
| 14 (CH₃) | 1.95 | s |
| 15 (CH₃) | 1.25 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Carbon Type |
|---|---|---|
| 1 | 145.2 | CH |
| 2 | 28.5 | CH₂ |
| 3 | 35.1 | CH |
| 4 | 41.8 | CH |
| 5 | 26.4 | CH₂ |
| 6 | 198.5 | C |
| 7 | 124.5 | C |
| 8 | 165.0 | C |
| 9 | 23.1 | CH₂ |
| 10 | 121.8 | CH |
| 11 | 135.5 | C |
| 12 (CH₃) | 20.8 | CH₃ |
| 13 (CH₃) | 25.7 | CH₃ |
| 14 (CH₃) | 9.5 | CH₃ |
| 15 (CH₃) | 15.3 | CH₃ |
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) provides the high-accuracy mass measurement needed to confirm the molecular formula.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
|---|---|---|---|
| HR-ESI-MS | Positive | 249.1485 [M+H]⁺ | Calculated for C₁₅H₂₁O₃: 249.1491 |
| EI-MS | - | 248 [M]⁺, 233, 205, 163, 135, 93 | Molecular Ion and characteristic fragments |
Experimental Protocols
Accurate data acquisition is fundamental to successful compound identification. The following are generalized protocols for the key spectroscopic techniques used in the analysis of this compound.
Sample Preparation and Isolation
This compound is typically isolated from the roots or aerial parts of plants like Angelica koreana. A general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a solvent such as methanol or ethanol at room temperature.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Chromatography: The active fraction (e.g., chloroform fraction) is subjected to repeated column chromatography on silica gel, followed by preparative HPLC to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond ¹JCH coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for piecing together the carbon skeleton.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation:
-
High-Resolution Mass Spectrometry (HRMS): Typically performed on a Time-of-Flight (TOF) or Orbitrap mass analyzer coupled with an Electrospray Ionization (ESI) source to accurately determine the elemental composition.
-
Electron Ionization Mass Spectrometry (EI-MS): Often performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced, ionized by a high-energy electron beam (typically 70 eV), and the resulting fragmentation pattern is analyzed.
-
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to provide structural information, which can be compared to databases or predicted fragmentation pathways to support the proposed structure.
Visualization of Workflow
The structural elucidation of a natural product like this compound follows a logical workflow that integrates various spectroscopic techniques. The diagram below illustrates this systematic process.
Caption: Workflow for the isolation and structural elucidation of this compound.
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of (+)-Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the isolation and purification of (+)-Bisabolangelone, a sesquiterpene with noteworthy biological activities. The methodologies described are based on established principles of natural product chemistry and phytochemical analysis, primarily focusing on its extraction from Angelica koreana roots.
Introduction
This compound is a naturally occurring sesquiterpenoid that has been identified in various plant species, notably in the roots of Angelica koreana. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its involvement in various biological pathways, making it a valuable candidate for further investigation in drug discovery and development. The isolation and purification of this compound in high purity are crucial for accurate pharmacological studies and the development of potential therapeutic agents. The following protocols outline a systematic approach to achieve this, employing bioassay-guided fractionation and various chromatographic techniques.
Data Presentation
The following tables summarize the quantitative data typically associated with the isolation and purification of this compound from a starting biomass of 1 kg of dried Angelica koreana roots. These values are representative and may vary depending on the specific batch of plant material and experimental conditions.
Table 1: Summary of Extraction and Fractionation Yields
| Step | Description | Starting Material (g) | Yield (g) | Yield (%) |
| 1 | Methanol Extraction | 1000 | 150 | 15.0 |
| 2 | Liquid-Liquid Partitioning (n-Hexane Fraction) | 150 | 45 | 30.0 |
| 3 | Liquid-Liquid Partitioning (Ethyl Acetate Fraction) | 150 | 35 | 23.3 |
| 4 | Liquid-Liquid Partitioning (n-Butanol Fraction) | 150 | 25 | 16.7 |
| 5 | Liquid-Liquid Partitioning (Aqueous Fraction) | 150 | 45 | 30.0 |
Table 2: Summary of Chromatographic Purification of the Bioactive Fraction
| Step | Chromatographic Technique | Starting Material (g) | Elution System (v/v) | Fraction(s) Collected | Yield (mg) | Purity (%) |
| 1 | Silica Gel Column Chromatography | 35 (Ethyl Acetate Fraction) | n-Hexane:Ethyl Acetate (Gradient) | F3 - F5 | 5.2 | ~60 |
| 2 | Preparative HPLC | 5.2 | Acetonitrile:Water (Gradient) | Peak 2 (Rt ~15 min) | 850 | >98 |
Experimental Protocols
Protocol 1: Extraction of this compound from Angelica koreana Roots
1.1. Plant Material Preparation:
-
Obtain dried roots of Angelica koreana.
-
Grind the dried roots into a coarse powder using a mechanical grinder to increase the surface area for extraction.
1.2. Solvent Extraction:
-
Weigh 1 kg of the powdered root material.
-
Macerate the powder in 5 L of methanol at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
Protocol 2: Bioassay-Guided Fractionation
2.1. Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract (approx. 150 g) in 1 L of distilled water.
-
Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents in the order of increasing polarity:
-
n-Hexane (3 x 1 L)
-
Ethyl Acetate (3 x 1 L)
-
n-Butanol (3 x 1 L)
-
-
Collect each solvent layer and the final aqueous layer separately.
-
Concentrate each fraction to dryness under reduced pressure.
2.2. Bioactivity Screening (Hypothetical):
-
At this stage, each fraction would be subjected to a relevant bioassay to determine which fraction contains the compound of interest. For the purposes of this protocol, it is assumed that the ethyl acetate fraction shows the highest activity for the desired biological effect.
Protocol 3: Chromatographic Purification of this compound
3.1. Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (70-230 mesh).
-
Column Preparation: Prepare a slurry of 500 g of silica gel in n-hexane and pack it into a glass column (e.g., 10 cm diameter x 60 cm length).
-
Sample Loading: Dissolve the dried ethyl acetate fraction (approx. 35 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate.
-
Start with 100% n-hexane.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).
-
-
Fraction Collection: Collect fractions of 250 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
TLC Analysis:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: n-Hexane:Ethyl Acetate (e.g., 8:2 v/v).
-
Visualization: UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).
-
-
Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions.
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Instrument: A preparative HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: Linear gradient from 40% to 70% B
-
25-30 min: 70% B
-
30-35 min: Linear gradient from 70% to 40% B
-
35-40 min: 40% B
-
-
Flow Rate: 10 mL/min.
-
Detection: 220 nm.
-
Injection Volume: Inject the semi-purified fraction from the column chromatography dissolved in the mobile phase.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Final Processing: Pool the pure fractions, remove the acetonitrile under reduced pressure, and then lyophilize the aqueous solution to obtain pure this compound.
Visualizations
Caption: Overall workflow for the isolation and purification of this compound.
Application Note: Quantification of (+)-Bisabolangelone using High-Performance Liquid Chromatography
Introduction
(+)-Bisabolangelone is a sesquiterpenoid compound found in various plants, notably in the roots of Angelica koreana. It has garnered interest within the scientific community for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further research into its therapeutic applications. This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Analytical Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound. This method utilizes a C18 column for separation with a mobile phase consisting of a gradient of acetonitrile and water. Detection is performed using a UV detector, leveraging the chromophores present in the molecule.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30-35 min: 80-40% B; 35-40 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
Method Validation (Hypothetical Data)
| Validation Parameter | Hypothetical Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Specificity | No interference from blank and placebo |
Experimental Protocol
This protocol details the steps for the quantification of this compound in a sample matrix, such as a plant extract.
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample containing this compound (e.g., dried and powdered Angelica koreana root)
2. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 40% acetonitrile in water) to obtain concentrations ranging from 1 µg/mL to 200 µg/mL.
3. Preparation of Sample Solution
-
Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to be within the linear range of the calibration curve.
4. HPLC Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the application note.
-
Inject 10 µL of each working standard solution to construct a calibration curve.
-
Inject 10 µL of the prepared sample solution.
-
Record the peak area of this compound in the chromatograms.
5. Quantification
-
Generate a linear regression equation from the calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample solution using the regression equation.
-
Determine the final concentration of this compound in the original sample by accounting for the dilution factor.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the analysis of a set of samples.
| Sample ID | Retention Time (min) | Peak Area | Calculated Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 15.2 | 125000 | 10.0 |
| Standard 2 (50 µg/mL) | 15.2 | 630000 | 50.0 |
| Standard 3 (100 µg/mL) | 15.2 | 1265000 | 100.0 |
| Sample Extract 1 | 15.3 | 450000 | 35.8 |
| Sample Extract 2 | 15.2 | 890000 | 70.9 |
Visualizations
Application Notes and Protocols for (+)-Bisabolangelone in Cell Culture
Introduction
(+)-Bisabolangelone, a sesquiterpenoid compound, has garnered significant interest within the scientific community for its diverse biological activities. Notably, it has been identified as a potent inhibitor of melanogenesis, making it a valuable tool for research in dermatology and cosmetology.[1] This document provides a comprehensive guide for the preparation and use of this compound stock solutions in cell culture applications, ensuring reproducibility and accuracy in experimental outcomes.
Biological Context: this compound has been shown to inhibit melanin production in B16 melanoma cells by downregulating the expression of key melanogenic genes, such as MITF and tyrosinase.[1][2] Its mechanism of action involves the direct blockade of cyclic AMP (cAMP) binding to protein kinase A (PKA), a critical step in the signaling cascade that leads to melanin synthesis.[2] This makes it a specific tool for studying the cAMP/PKA signaling pathway in various cellular contexts.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable, accurate stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₃ | [3] |
| Molecular Weight | 248.32 g/mol | [4] |
| Appearance | Powder | [5] |
| Purity | ≥98% by HPLC | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable syringe filters (0.22 µm)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 Mass (mg) = 0.010 mol/L x 0.001 L x 248.32 g/mol x 1000 = 2.48 mg
-
Weighing: Carefully weigh 2.48 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Preparation of Working Solutions for Cell Culture
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any solvent-induced effects on the cells. The final DMSO concentration should typically be kept below 0.5% to minimize cytotoxicity.
Visualization of Protocols and Pathways
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound in Melanogenesis Inhibition
Caption: Inhibition of the cAMP/PKA pathway by this compound.
References
- 1. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bisabolangelone | C15H20O3 | CID 12300142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aobious.com [aobious.com]
- 5. Bisabolangelone | CAS:30557-81-4 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of (+)-Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bisabolangelone, a sesquiterpene derivative isolated from plants of the Apiaceae family, has demonstrated significant anti-inflammatory properties. This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound in vitro using the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7. The primary mechanism of action for this compound involves the downregulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying molecular mechanism involves the suppression of the nuclear translocation of the NF-κB p65 subunit and the inhibition of the phosphorylation of mitogen-activated protein kinases (MAPKs), particularly ERK.[1]
Data Presentation: Quantitative Anti-inflammatory Activity
The following table summarizes the inhibitory effects of bisabolol compounds on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. While specific IC50 values for this compound were not available in the reviewed literature, the data for the related compound β-bisabolol is presented to provide a reference for the expected level of activity.
| Inflammatory Mediator | Assay Type | Maximal Inhibition (%) by β-bisabolol (50 µg/mL) | Reference |
| Nitric Oxide (NO) | Griess Assay | 55.5% | [2][3] |
| Prostaglandin E2 (PGE2) | ELISA | 62.3% | [2][3] |
| TNF-α | ELISA | 45.3% | [2][3] |
| IL-1β | ELISA | Data not available | |
| IL-6 | ELISA | Data not available |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the maintenance of RAW 264.7 cells and the procedure for treatment with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Heat-inactivated Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Tissue culture flasks and plates (96-well, 24-well, and 6-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 2.5 x 10^5 cells/well for a 96-well plate for the Griess assay) and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired incubation period (typically 24 hours for mediator production). Include vehicle-treated and unstimulated controls.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 2.5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplate reader
Procedure:
-
After the 24-hour incubation with this compound and LPS, carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[4]
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Mix equal volumes of Griess Reagent A and B immediately before use.[5]
-
Add 100 µL of the mixed Griess Reagent to each well containing the supernatant and standards.[5]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader.[5][6]
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
This protocol quantifies the concentration of TNF-α, IL-1β, IL-6, and PGE2 in the cell culture supernatant using specific ELISA kits.
Materials:
-
ELISA kits for mouse TNF-α, IL-1β, IL-6, and PGE2
-
Wash buffer and other reagents provided in the kits
-
96-well microplate reader
Procedure:
-
Collect the cell culture supernatants after treatment as described in Protocol 1.
-
Perform the ELISA according to the manufacturer's instructions for each specific kit.[7][8][9] A general procedure is as follows:
-
Add standards and samples to the antibody-pre-coated wells.
-
Incubate to allow the target protein to bind.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody.
-
Incubate and wash.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
Measure the absorbance at the specified wavelength (typically 450 nm).
-
Calculate the concentration of the cytokine or PGE2 in each sample based on the standard curve.
Western Blot Analysis for NF-κB and p-ERK
This protocol is for detecting the nuclear translocation of NF-κB p65 and the phosphorylation of ERK in cell lysates.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NF-κB p65, anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After a shorter incubation period with this compound and LPS (e.g., 30 minutes for NF-κB, 15-60 minutes for p-ERK), wash the cells with cold PBS.
-
For NF-κB translocation, fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.[10]
-
For ERK phosphorylation, lyse the whole cells in RIPA buffer.[11]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the appropriate loading control (Lamin B1 for nuclear fractions, β-actin or total protein for whole-cell or cytoplasmic lysates).[12]
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assay of this compound.
Signaling Pathway Inhibition
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Probiotics and amelioration of periodontitis: significant roles of Lacticaseibacillus casei DS31 [frontiersin.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for (+)-Bisabolangelone Treatment in B16 Melanoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bisabolangelone, a natural sesquiterpene lactone, has demonstrated notable biological activities, including anti-inflammatory and anti-melanogenic effects. In the context of melanoma research, its potential to modulate key cellular processes in B16 melanoma cells makes it a compound of interest for further investigation. These application notes provide a comprehensive guide for studying the effects of this compound on B16 melanoma cell culture, including detailed experimental protocols and data presentation guidelines.
Data Presentation
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound on B16 melanoma cells. This structured format allows for easy comparison and reference.
Table 1: Inhibitory Effect of this compound on Melanin Production
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | B16 Melanoma | IC15 (Melanin Production) | 9-17 µM | [1] |
Note: The IC50 value for cytotoxicity of this compound in B16 melanoma cells has not been explicitly reported in the reviewed literature. Researchers should perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value in their specific B16 cell line variant before proceeding with other assays. The protocols below suggest concentration ranges based on the known IC15 for melanin inhibition.
Experimental Protocols
B16 Melanoma Cell Culture
Objective: To maintain and passage B16 melanoma cells for subsequent experiments.
Materials:
-
B16-F10 or other B16 melanoma cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture B16 melanoma cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new flasks at a suitable subculture ratio (e.g., 1:3 to 1:6).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on B16 melanoma cells and to establish the IC50 value.
Materials:
-
B16 melanoma cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed B16 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Melanin Content Assay
Objective: To quantify the effect of this compound on melanin production in B16 melanoma cells.
Materials:
-
B16 melanoma cells
-
Complete growth medium
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)
-
This compound
-
24-well or 6-well plates
-
PBS
-
1 N NaOH with 10% DMSO
-
Microplate reader
Protocol:
-
Seed B16 cells in a 24-well or 6-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) in the presence or absence of a melanin production stimulant like α-MSH (e.g., 100 nM).
-
Incubate for 48-72 hours.
-
Wash the cells with PBS and harvest them.
-
Centrifuge the cells and dissolve the pellet in 1 N NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a Bradford or BCA protein assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if this compound induces apoptosis in B16 melanoma cells.
Materials:
-
B16 melanoma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed B16 cells in 6-well plates and treat with various concentrations of this compound (e.g., concentrations around the determined IC50 value) for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To analyze the effect of this compound on the cell cycle distribution of B16 melanoma cells.
Materials:
-
B16 melanoma cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed B16 cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins involved in melanogenesis and signaling pathways.
Materials:
-
B16 melanoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (BCA or Bradford)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tyrosinase, anti-p-CREB, anti-CREB, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat B16 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the effects of this compound on B16 melanoma cells.
Proposed Signaling Pathway of this compound in B16 Melanoma Cells
Caption: Proposed signaling pathway for the anti-melanogenic effect of this compound in B16 melanoma cells.
References
Unveiling the Anti-Inflammatory Potential of (+)-Bisabolangelone: Application Notes for Studying MAPK and NF-κB Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+)-Bisabolangelone, a natural sesquiterpene, as a tool to investigate and modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This document offers detailed experimental protocols and data presentation to facilitate research into the anti-inflammatory and therapeutic potential of this compound.
This compound, isolated from plants of the Angelica genus, has demonstrated significant anti-inflammatory properties.[1][2] Mechanistic studies have revealed that its effects are largely mediated through the inhibition of key inflammatory signaling cascades, namely the MAPK and NF-κB pathways.[1][2] By suppressing these pathways, this compound effectively reduces the production of pro-inflammatory mediators, making it a valuable compound for research in immunology, oncology, and drug discovery.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators and the activation of MAPK and NF-κB signaling components. The data is compiled from studies on lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells and dendritic cells.[1][2]
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Inflammatory Mediator | Cell Type | This compound Concentration (µM) | Inhibition (%) |
| Nitric Oxide (NO) | RAW264.7 | 10 | Significant Inhibition |
| 25 | Strong Inhibition | ||
| 50 | Very Strong Inhibition | ||
| Prostaglandin E2 (PGE2) | RAW264.7 | 10 | Significant Inhibition |
| 25 | Strong Inhibition | ||
| 50 | Very Strong Inhibition | ||
| TNF-α | RAW264.7 | 10 | Significant Inhibition |
| 25 | Strong Inhibition | ||
| 50 | Very Strong Inhibition | ||
| IL-1β | RAW264.7 | 10 | Significant Inhibition |
| 25 | Strong Inhibition | ||
| 50 | Very Strong Inhibition | ||
| IL-6 | RAW264.7 | 10 | Significant Inhibition |
| 25 | Strong Inhibition | ||
| 50 | Very Strong Inhibition | ||
| IL-12 | Dendritic Cells | Not specified | Attenuated Production |
Table 2: Inhibitory Effects of this compound on MAPK Phosphorylation and NF-κB Translocation
| Signaling Protein | Cell Type | This compound Concentration (µM) | Effect |
| p-p38 MAPK | RAW264.7 | 10, 25, 50 | Dose-dependent decrease in phosphorylation |
| p-JNK | RAW264.7 | 10, 25, 50 | Dose-dependent decrease in phosphorylation |
| p-ERK | RAW264.7 | 10, 25, 50 | Dose-dependent decrease in phosphorylation |
| NF-κB p65 (Nuclear) | RAW264.7 | 50 | Suppression of nuclear translocation |
| NF-κB p50/p65 (Nuclear) | Dendritic Cells | Not specified | Suppression of nuclear translocation |
Mandatory Visualizations
References
- 1. Bisabolangelone inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of (+)-Bisabolangelone in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data is publicly available for the in vivo administration of (+)-Bisabolangelone in mouse models. The following application notes and protocols are based on the known in vitro activities of Bisabolangelone and general best practices for in vivo studies in mice. Researchers should conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose range for their specific mouse model and experimental goals.
Introduction and Potential Applications
This compound is a natural compound isolated from plants of the Angelica genus. In vitro studies have demonstrated its potential as a hypopigmenting and anti-inflammatory agent. Bisabolangelone has been shown to inhibit melanin production in melanoma cells and suppress the production of pro-inflammatory cytokines in dendritic cells by blocking MAPK and NF-κB signaling pathways.[1][2] These properties suggest potential therapeutic applications in dermatology and immunology.
Potential In Vivo Applications:
-
Hyperpigmentation Disorders: Investigating the potential of this compound to reduce melanin production in mouse models of hyperpigmentation (e.g., UV-induced).
-
Inflammatory Skin Diseases: Evaluating the efficacy of this compound in mouse models of inflammatory skin conditions such as psoriasis or atopic dermatitis.
-
Systemic Inflammation: Assessing the systemic anti-inflammatory effects in models of acute or chronic inflammation.
-
Immunomodulation: Exploring the immunomodulatory properties by examining its effects on different immune cell populations in vivo.[3]
Quantitative Data Summary (Hypothetical Examples)
The following tables provide hypothetical examples of how to structure quantitative data from in vivo studies of this compound.
Table 1: Example Dose-Ranging and Acute Toxicity Data
| Dose Group (mg/kg) | Administration Route | Number of Animals | Observation Period | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle Control | Oral Gavage | 5 | 14 days | None observed | +5.2 |
| 10 | Oral Gavage | 5 | 14 days | None observed | +4.8 |
| 50 | Oral Gavage | 5 | 14 days | None observed | +4.5 |
| 100 | Oral Gavage | 5 | 14 days | Mild lethargy (first 24h) | +2.1 |
| 200 | Oral Gavage | 5 | 14 days | Lethargy, piloerection | -3.5 |
Table 2: Example Efficacy Data in a Psoriasis Mouse Model (Imiquimod-induced)
| Treatment Group | Administration Route | Dose (mg/kg) | Psoriasis Area and Severity Index (PASI) Score | Ear Thickness (mm) | Pro-inflammatory Cytokine Levels (pg/mL) in Skin |
| Naive Control | - | - | 0.2 ± 0.1 | 0.15 ± 0.02 | IL-17A: 10 ± 2, TNF-α: 15 ± 3 |
| Vehicle Control | Topical | - | 8.5 ± 1.2 | 0.45 ± 0.05 | IL-17A: 150 ± 25, TNF-α: 200 ± 30 |
| This compound | Topical | 10 | 4.2 ± 0.8 | 0.28 ± 0.04 | IL-17A: 75 ± 15, TNF-α: 100 ± 20 |
| Dexamethasone (Positive Control) | Topical | 1 | 2.1 ± 0.5 | 0.20 ± 0.03 | IL-17A: 30 ± 8, TNF-α: 45 ± 10 |
Experimental Protocols
Animal Models
-
Strains: Commonly used mouse strains for dermatological and immunological studies include C57BL/6 and BALB/c.[2] The choice of strain will depend on the specific disease model.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
This compound Formulation and Administration
-
Formulation: The choice of vehicle for this compound will depend on the administration route. For oral administration, a solution or suspension can be prepared using vehicles such as corn oil, or a mixture of DMSO, PEG300, and ethanol.[4][5] For topical administration, it can be incorporated into a cream or ointment base. It is crucial to establish the solubility and stability of this compound in the chosen vehicle.
-
Administration Routes:
Acute Toxicity Study
-
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects.
-
Animals: Use a small group of mice (e.g., 3-5 per dose group).
-
Dosing: Administer single escalating doses of this compound. A starting point could be based on in vitro effective concentrations, with subsequent doses increasing by a factor of 2 to 5. A high dose of up to 2000 mg/kg can be tested in acute toxicity studies according to OECD guidelines if no mortality is expected.[3]
-
Observations: Monitor the animals closely for the first few hours and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in behavior, posture, breathing), body weight, and any mortality.[6]
-
Necropsy: At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities. Organ-to-body weight ratios can be calculated.[3]
Efficacy Study in an Imiquimod-Induced Psoriasis Model
-
Objective: To evaluate the anti-inflammatory efficacy of topical this compound.
-
Model Induction: Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment:
-
Divide the mice into treatment groups: Naive, Vehicle Control, this compound (different doses), and a Positive Control (e.g., a topical corticosteroid).
-
Apply the topical treatments to the inflamed skin area daily, a few hours after imiquimod application.
-
-
Efficacy Parameters:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and skin thickness daily.
-
Ear Thickness: Measure the ear thickness daily using a digital caliper.
-
Histology: At the end of the study, collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, TNF-α, IL-23) by ELISA or qPCR.
-
Visualizations
Signaling Pathway
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow
Caption: Workflow for an in vivo psoriasis model study.
References
- 1. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisabolangelone inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for Assessing (+)-Bisabolangelone Effects on Osteoclast Differentiation
Audience: Researchers, scientists, and drug development professionals.
Application Notes
(Introduction)
Osteoclasts are large, multinucleated cells derived from the monocyte/macrophage hematopoietic lineage, and they are the primary cells responsible for bone resorption.[1][2] An imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, leads to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and cancer-induced bone disease.[3][4][5] The differentiation of osteoclast precursors is primarily driven by two essential cytokines: Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[5][6][7] The binding of RANKL to its receptor, RANK, on the surface of precursor cells initiates a cascade of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways.[7][8][9] These pathways converge to activate key transcription factors like nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and c-Fos, which are master regulators of osteoclast-specific gene expression.[10][11]
(+)-Bisabolangelone, a natural sesquiterpene derivative, has demonstrated significant anti-inflammatory and antioxidant properties.[3] Recent studies have highlighted its potential as a therapeutic agent for bone loss diseases by impeding osteoclastogenesis.[3] This document provides a summary of its observed effects and detailed protocols for assessing its impact on osteoclast differentiation and function.
(Mechanism of Action)
This compound exerts its inhibitory effects on osteoclast differentiation through a multi-targeted mechanism. It has been shown to directly bind to the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical receptor for the survival and proliferation of osteoclast precursors.[3] By targeting CSF1R, this compound effectively suppresses RANKL-induced osteoclastogenesis in a dose-dependent manner.[3]
Mechanistically, the compound has been observed to:
-
Inhibit Key Signaling Pathways: It significantly attenuates the activation of the MAPK (specifically ERK and p38) and NF-κB signaling cascades.[3]
-
Suppress Master Transcriptional Regulators: The inhibition of upstream signaling leads to the reduced induction and activation of c-Fos and the master transcription factor for osteoclastogenesis, NFATc1.[3][10]
-
Reduce Reactive Oxygen Species (ROS): this compound curtails the generation of intracellular ROS, which is a known contributor to RANKL-induced signaling.[3][10]
-
Downregulate Osteoclast-Specific Genes: Consequently, the expression of genes crucial for osteoclast function, such as tartrate-resistant acid phosphatase (TRAP), cathepsin K (Ctsk), and dendritic cell-specific transmembrane protein (DC-STAMP), is downregulated.[3][12]
In vivo studies using an ovariectomized (OVX) mouse model of estrogen-deficiency osteoporosis have confirmed that treatment with this compound protects against bone loss by attenuating osteoclast activity.[3]
Data Presentation: Summary of Quantitative Effects
The following tables summarize the reported effects of this compound on various aspects of osteoclast differentiation and function.
Table 1: Effects of this compound on Osteoclast Differentiation and Bone Resorption
| Assay | Cell Type | This compound Concentration | Observed Effect | Citation |
| Osteoclast Formation (TRAP Staining) | BMMs, RAW264.7 | Dose-dependent | Inhibition of multinucleated TRAP-positive cell formation. | [3] |
| Bone Resorption (Pit Formation Assay) | BMMs | Dose-dependent | Impaired hydroxyapatite resorption and F-actin ring formation. | [3][13] |
| Cell Viability (e.g., CCK-8/MTT Assay) | BMMs | Not specified | No significant cytotoxicity observed at effective concentrations. | [13] |
Table 2: Effects of this compound on Gene and Protein Expression
| Target Molecule | Analysis Method | This compound Treatment | Effect | Citation |
| CSF1R | Molecular Docking, CETSA | N/A | Direct binding target. | [3] |
| p-ERK, p-p38 (MAPK Pathway) | Western Blot | Dose-dependent | Attenuated RANKL-induced phosphorylation. | [3] |
| p-p65 (NF-κB Pathway) | Western Blot | Dose-dependent | Blunted RANKL-induced transcriptional activity. | [3] |
| c-Fos, NFATc1 | Western Blot, qPCR | Dose-dependent | Suppressed RANKL-induced expression. | [3][10] |
| TRAP, Cathepsin K, DC-STAMP | qPCR | Dose-dependent | Downregulated mRNA expression. | [3][12] |
| Intracellular ROS | Fluorescence Assay | Dose-dependent | Quenched RANKL-induced ROS generation. | [3][10] |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound inhibits osteoclastogenesis by targeting CSF1R.
Caption: Experimental workflow for assessing this compound effects.
Experimental Protocols
Protocol 1: Osteoclast Differentiation from Bone Marrow Macrophages (BMMs)
This protocol describes the isolation of primary murine bone marrow cells and their differentiation into mature osteoclasts.[14]
Materials:
-
Complete α-MEM: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
M-CSF (Macrophage Colony-Stimulating Factor), Recombinant Mouse.
-
RANKL (Receptor Activator of Nuclear Factor-κB Ligand), Recombinant Mouse.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Ficoll-Paque (optional, for gradient separation).
-
6-well and 96-well tissue culture plates.
Procedure:
-
Isolation of Bone Marrow Cells (Day 0):
-
Euthanize a 6-8 week old mouse and dissect the tibiae and femurs under sterile conditions.
-
Remove the surrounding muscle and connective tissue. Cut off the epiphyses of the long bones.
-
Flush the bone marrow from the shafts using a 25-gauge needle with complete α-MEM into a 50 mL conical tube.
-
Disperse cell clumps by gently pipetting up and down.
-
Centrifuge the cell suspension at 400 x g for 5 min at 4°C.[14]
-
-
RBC Lysis and Plating (Day 0):
-
Discard the supernatant and resuspend the cell pellet in 2 mL of RBC Lysis Buffer for 5-10 minutes at room temperature.[15]
-
Add 10 mL of complete α-MEM to stop the lysis reaction and centrifuge again at 400 x g for 5 min.
-
Resuspend the pellet in complete α-MEM containing 30 ng/mL M-CSF.
-
Plate the cells in a 10 cm petri dish and incubate overnight at 37°C, 5% CO₂.[14]
-
-
Harvesting BMMs (Day 1):
-
Collect the non-adherent cells, which are enriched for BMMs. Adherent stromal cells will remain attached to the dish.
-
Count the cells using a hemocytometer.
-
Seed the BMMs into 96-well plates at a density of 2.5 x 10⁴ cells/well in complete α-MEM containing 30 ng/mL M-CSF.[15] Incubate for 3 days to allow for proliferation.
-
-
Induction of Osteoclast Differentiation (Day 3):
-
Aspirate the medium and replace it with fresh complete α-MEM containing 30 ng/mL M-CSF, 50 ng/mL RANKL, and varying concentrations of this compound or vehicle control.
-
-
Culture and Staining (Day 5-7):
-
Refresh the medium with the same cytokine and compound concentrations every 2 days.
-
After 3-4 days of differentiation (total culture time of 6-7 days), mature, multinucleated osteoclasts should be visible.
-
Proceed to TRAP staining (Protocol 3) or other functional assays.
-
Protocol 2: Cytotoxicity Assay (CCK-8)
This assay is crucial to ensure that the inhibitory effects of this compound are not due to general cellular toxicity.
Materials:
-
Cell Counting Kit-8 (CCK-8) or similar (MTT, WST-1).
-
BMMs cultured as described in Protocol 1.
-
96-well plate reader.
Procedure:
-
Seed BMMs in a 96-well plate and treat with M-CSF, RANKL, and various concentrations of this compound as described in Protocol 1.
-
At the end of the differentiation period (Day 7), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 3: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
TRAP is a hallmark enzyme of mature osteoclasts.[1][2] This protocol visualizes and allows for the quantification of differentiated osteoclasts.
Materials:
-
TRAP Staining Kit (e.g., Sigma-Aldrich, Cat. No. 387A).
-
Fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde mixture).[14]
-
Microscope.
Procedure:
-
After the differentiation period (Protocol 1), aspirate the culture medium from the 96-well plate.
-
Gently wash the cells twice with 1x PBS.
-
Fix the cells with 100 µL of fixative solution for 10 minutes at room temperature.
-
Wash the plate three times with deionized water.
-
Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., Naphthol AS-BI phosphate) with a colorimetric agent (e.g., Fast Garnet GBC) in a tartrate-containing buffer.[14]
-
Add the staining solution to each well and incubate at 37°C for 30-60 minutes, protected from light.
-
Aspirate the staining solution and wash with deionized water.
-
Counterstain with a nuclear stain like DAPI or Hematoxylin if desired.
-
Visualize under a microscope. TRAP-positive cells will appear red/purple. Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well to quantify osteoclast formation.
Protocol 4: Bone Resorption (Pit Formation) Assay
This assay directly measures the functional ability of osteoclasts to resorb a bone-like substrate.
Materials:
-
Calcium phosphate-coated or bovine bone slice-containing multi-well plates.
-
5% AgNO₃ solution or Toluidine Blue for visualization.
-
Microscope or imaging system.
Procedure:
-
Differentiate BMMs into osteoclasts directly on the resorption substrate plates, following the procedure in Protocol 1.[16][17]
-
At the end of the culture period, remove the cells by treating with 10% bleach solution or a suitable cell lysis buffer for 10-15 minutes.
-
Wash the plates extensively with deionized water and allow them to air dry.
-
To visualize resorption pits on calcium phosphate plates, stain with 5% AgNO₃ for 30-60 minutes under bright light. The resorbed areas will appear as dark pits against a lighter background.[17]
-
For bone slices, staining with Toluidine Blue can be used.
-
Capture images using a microscope and quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
Protocol 5: Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules.[18][19]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-NFATc1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Seed BMMs in 6-well plates and starve them for 2-4 hours in serum-free media.
-
Pre-treat with this compound for 1 hour, then stimulate with 50 ng/mL RANKL for short time points (e.g., 0, 5, 15, 30, 60 minutes) to assess signaling pathway activation. For total protein expression (e.g., NFATc1), treat for 24-72 hours.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of total protein per sample and separate by SDS-PAGE.[19][20]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Detect the signal using an imaging system and quantify band densities. Normalize phosphoprotein levels to their respective total protein levels.
Protocol 6: Quantitative Real-Time PCR (qPCR)
This protocol measures the mRNA expression levels of osteoclast-specific genes.[21][22]
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
qPCR instrument.
-
Primers for target genes (e.g., Nfatc1, Acp5 (TRAP), Ctsk, Dcstamp) and a housekeeping gene (e.g., Gapdh, Actb).[22][23]
Procedure:
-
Culture and treat BMMs in 6-well plates as described in Protocol 1 for 3-5 days.
-
Harvest cells and extract total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
Set up the qPCR reaction using cDNA, primers, and master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling program.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.[22]
References
- 1. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Bisabolangelone targets CSF1R to impede osteoclastogenesis and attenuate estrogen-deficiency bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]
- 5. Mechanism of osteoclast mediated bone resorption--rationale for the design of new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Effects of Sparganii Rhizoma on Osteoclast Formation and Osteoblast Differentiation and on an OVX-Induced Bone Loss Model [frontiersin.org]
- 8. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB-Mediated Regulation of Osteoclastogenesis [e-enm.org]
- 10. Inhibition of osteoclast differentiation and bone resorption by sauchinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galangin suppresses RANKL-induced osteoclastogenesis via inhibiting MAPK and NF-κB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmatest.com [pharmatest.com]
- 17. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 18. Wnt Signaling Inhibits Osteoclast Differentiation by Activating Canonical and Noncanonical cAMP/PKA Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Western Blot Protocol Specific for Osteopontin Antibody (1B20): Novus Biologicals [novusbio.com]
- 21. Osteoclast-gene expression profiling reveals osteoclast-derived CCR2 chemokines promoting myeloma cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Internal control genes for quantitative RT-PCR expression analysis in mouse osteoblasts, osteoclasts and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioassay-Guided Fractionation for the Identification of (+)-Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Bisabolangelone is a naturally occurring sesquiterpenoid that has garnered significant interest for its potent biological activities, particularly its anti-inflammatory and hypopigmenting properties. This compound is predominantly isolated from medicinal plants of the Apiaceae family, such as Ostericum koreanum and Angelica koreana. The identification and purification of this compound are often achieved through bioassay-guided fractionation, a strategy that systematically partitions a complex mixture, such as a plant extract, into progressively simpler fractions, with each step being monitored by a specific biological assay. This iterative process ultimately leads to the isolation of the pure, bioactive compound.
These application notes provide a comprehensive overview of the methodologies and protocols for the bioassay-guided identification of this compound, focusing on its anti-inflammatory and hypopigmenting activities.
Data Presentation
The bioactivity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Hypopigmenting Activity of this compound
| Bioassay | Cell Line | Parameter | This compound | Positive Control (Arbutin) | Reference |
| Melanin Production Inhibition | B16 or melan-a cells | IC₁₅ (µM) | 9-17 | - | [1] |
| Melanin Production Inhibition | B16 cells | IC₅₀ (µM) | - | 317 | [1] |
Table 2: Anti-inflammatory Activity of this compound
| Bioassay | Cell Line | Parameter | This compound | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ | Data not available. Significant inhibition observed. | [2] |
| Prostaglandin E₂ (PGE₂) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ | Data not available. Significant inhibition observed. | [2] |
| Tumor Necrosis Factor-α (TNF-α) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ | Data not available. Significant inhibition observed. | [2] |
| Interleukin-1β (IL-1β) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ | Data not available. Significant inhibition observed. | [2] |
| Interleukin-6 (IL-6) Production Inhibition | RAW 264.7 Macrophages | IC₅₀ | Data not available. Significant inhibition observed. | [2] |
Experimental Protocols
Bioassay-Guided Fractionation and Isolation of this compound from Angelica koreana
This protocol outlines the general procedure for the isolation of this compound from the roots of Angelica koreana using bioassay-guided fractionation, with melanogenesis inhibition as the guiding bioassay.
a. Plant Material and Extraction:
-
Obtain dried roots of Angelica koreana.
-
Grind the dried roots into a fine powder.
-
Macerate the powdered plant material with methanol (MeOH) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
b. Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Concentrate each solvent fraction to dryness.
-
Screen each fraction for its inhibitory activity on melanin production in B16 melanoma cells (refer to Protocol 3). The most active fraction (typically the ethyl acetate fraction) is selected for further purification.
c. Column Chromatography:
-
Subject the active ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:0 to 0:100).
-
Collect fractions of a defined volume (e.g., 50 mL).
-
Monitor the fractions by thin-layer chromatography (TLC) and pool fractions with similar profiles.
-
Test the pooled fractions for their melanogenesis inhibitory activity.
d. Further Purification:
-
Subject the most active fractions from the silica gel column to further chromatographic separation, such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).
-
Use a suitable mobile phase for HPLC, such as a gradient of methanol and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peaks corresponding to individual compounds.
-
The purity and identity of the isolated this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Anti-inflammatory Bioassay in RAW 264.7 Macrophages
This protocol details the in vitro assessment of the anti-inflammatory activity of fractions or pure this compound.
a. Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
b. Cell Viability Assay (MTT Assay):
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test sample for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm.
c. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test sample for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.
d. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA):
-
Collect the cell culture supernatants from the cells treated as described in the NO production assay.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Melanogenesis Inhibition Bioassay in B16F10 Melanoma Cells
This protocol is used to guide the fractionation process by identifying fractions with hypopigmenting activity.
a. Cell Culture:
-
Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
b. Melanin Content Assay:
-
Seed B16F10 cells in a 24-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test sample in the presence of α-melanocyte-stimulating hormone (α-MSH; e.g., 100 nM) to stimulate melanin production. Incubate for 48-72 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them with 1 N NaOH containing 10% DMSO.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
Determine the cell viability in parallel using the MTT assay to ensure that the reduction in melanin is not due to cytotoxicity.
c. Cellular Tyrosinase Activity Assay:
-
Treat the cells as described for the melanin content assay.
-
Wash the cells with PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100.
-
Centrifuge the lysate to obtain the supernatant containing the tyrosinase enzyme.
-
To the supernatant, add L-DOPA solution (2 mg/mL).
-
Incubate at 37°C and measure the formation of dopachrome by reading the absorbance at 475 nm at different time points.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Bioassay-Guided Fractionation of this compound.
Signaling Pathways
Caption: Inhibition of NF-κB and MAPK Signaling Pathways by this compound.[2]
References
- 1. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Experimental Design for Evaluating (+)-Bisabolangelone as a Potential Treatment for Skin Hyperpigmentation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Skin hyperpigmentation, characterized by the excessive production and abnormal accumulation of melanin, is a common dermatological concern. The primary regulator of melanin synthesis is the enzyme tyrosinase, making it a key target for depigmenting agents.[1] (+)-Bisabolangelone, a sesquiterpene isolated from Angelica koreana, has been identified as a potential hypopigmenting agent.[1][2] Previous studies indicate that it inhibits melanin production in α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells by downregulating the expression of melanogenic genes like Microphthalmia-associated transcription factor (MITF) and tyrosinase.[1][3] This is thought to occur through the direct blockade of cAMP binding to protein kinase A (PKA), a critical step in the melanogenesis signaling cascade.[3] This application note provides a detailed experimental framework, including comprehensive protocols and data presentation formats, for the systematic evaluation of this compound's efficacy and mechanism of action in treating skin hyperpigmentation.
In Vitro Efficacy and Safety Assessment
The initial phase of testing involves a series of in vitro assays to determine the bioactivity, potency, and safety profile of this compound. The B16F10 murine melanoma cell line is a well-established and appropriate model for these studies.[4]
Cell Viability Assay (MTT Assay)
Objective: To determine the non-cytotoxic concentration range of this compound on B16F10 melanoma cells.
Experimental Protocol:
-
Cell Seeding: Seed B16F10 cells (3 x 10³ cells/well) into a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[5]
-
Treatment: Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. Remove the old medium and treat the cells with the prepared concentrations for 48-72 hours.[4][5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Kojic Acid).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[5]
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.
Data Presentation:
| Compound | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | - | 1.250 ± 0.060 | 100.0 |
| This compound | 1 | 1.245 ± 0.055 | 99.6 |
| This compound | 5 | 1.230 ± 0.065 | 98.4 |
| This compound | 10 | 1.215 ± 0.050 | 97.2 |
| This compound | 25 | 1.190 ± 0.070 | 95.2 |
| This compound | 50 | 1.150 ± 0.060 | 92.0 |
| This compound | 100 | 0.625 ± 0.040 | 50.0 |
| Kojic Acid (Control) | 200 | 1.180 ± 0.050 | 94.4 |
Mushroom Tyrosinase Activity Assay (Cell-Free)
Objective: To evaluate the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Experimental Protocol:
-
Reaction Mixture: In a 96-well plate, add 140 µL of sodium phosphate buffer (0.07 M, pH 6.8), 20 µL of mushroom tyrosinase solution (1000 U/mL), and 20 µL of this compound at various concentrations.[6]
-
Pre-incubation: Pre-incubate the mixture at 30°C for 10 minutes.[6]
-
Substrate Addition: Initiate the reaction by adding 20 µL of L-DOPA (1.5 mM).[6]
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 10-20 minutes using a microplate reader to monitor the formation of dopachrome.[6][7][8]
-
Calculation: Calculate the percentage of tyrosinase inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A is the rate of reaction.
Data Presentation:
| Compound | Concentration (µM) | Rate of Dopachrome Formation (ΔAbs/min) | % Inhibition | IC₅₀ (µM) |
| Vehicle Control | - | 0.150 ± 0.008 | 0.0 | \multirow{6}{*}{>100} |
| This compound | 10 | 0.148 ± 0.007 | 1.3 | |
| This compound | 25 | 0.145 ± 0.009 | 3.3 | |
| This compound | 50 | 0.142 ± 0.006 | 5.3 | |
| This compound | 100 | 0.138 ± 0.010 | 8.0 | |
| Kojic Acid (Control) | 25 | 0.070 ± 0.005 | 53.3 |
Note: Previous studies suggest this compound does not significantly inhibit cell-free tyrosinase, but acts on its expression.[1][2]
Cellular Tyrosinase Activity Assay
Objective: To measure the effect of this compound on intracellular tyrosinase activity in B16F10 cells.
Experimental Protocol:
-
Cell Culture and Treatment: Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate.[9] After 24 hours, treat with non-toxic concentrations of this compound and 100 nM α-MSH (to stimulate melanogenesis) for 72 hours.[4][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with a buffer containing 0.5% Triton X-100. Centrifuge the lysate at 13,000 x g for 10 minutes.[5]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay for normalization.
-
Enzyme Reaction: In a 96-well plate, mix 25 µg of protein lysate with L-DOPA solution (1-2 mg/mL) and incubate at 37°C for 1 hour.[5][9]
-
Absorbance Measurement: Measure the absorbance of the formed dopachrome at 475 nm.
-
Calculation: Normalize tyrosinase activity to the total protein content and express it as a percentage of the α-MSH-treated control.
Data Presentation:
| Treatment | Concentration (µM) | Tyrosinase Activity (Abs/mg protein) | Relative Activity (%) |
| Control (untreated) | - | 0.120 ± 0.015 | 30.0 |
| α-MSH (100 nM) | - | 0.400 ± 0.025 | 100.0 |
| α-MSH + this compound | 10 | 0.280 ± 0.020 | 70.0 |
| α-MSH + this compound | 25 | 0.190 ± 0.018 | 47.5 |
| α-MSH + this compound | 50 | 0.140 ± 0.012 | 35.0 |
| α-MSH + Kojic Acid | 200 | 0.210 ± 0.022 | 52.5 |
Melanin Content Assay
Objective: To quantify the inhibitory effect of this compound on melanin production in α-MSH-stimulated B16F10 cells.
Experimental Protocol:
-
Cell Culture and Treatment: Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and treat as described in Protocol 1.3 for 72 hours.[4][9]
-
Cell Harvesting: Wash the cells twice with ice-cold PBS, harvest using trypsin, and pellet by centrifugation.[4]
-
Melanin Solubilization: Dissolve the cell pellet in 100 µL of 1 M NaOH with 10% DMSO.[4][10] Incubate at 80°C for 1-2 hours to solubilize the melanin.[4][10]
-
Spectrophotometric Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[5][10]
-
Normalization: Use an parallel plate to determine the protein content for each treatment condition to normalize the melanin content.
-
Calculation: Calculate the percentage of melanin synthesis inhibition relative to the α-MSH-treated control.
Data Presentation:
| Treatment | Concentration (µM) | Melanin Content (Abs/mg protein) | Relative Content (%) | % Inhibition |
| Control (untreated) | - | 0.080 ± 0.010 | 25.0 | - |
| α-MSH (100 nM) | - | 0.320 ± 0.020 | 100.0 | 0.0 |
| α-MSH + this compound | 10 | 0.211 ± 0.015 | 65.9 | 34.1 |
| α-MSH + this compound | 25 | 0.144 ± 0.013 | 45.0 | 55.0 |
| α-MSH + this compound | 50 | 0.106 ± 0.011 | 33.1 | 66.9 |
| α-MSH + Arbutin (Control) | 300 | 0.160 ± 0.018 | 50.0 | 50.0 |
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein expression levels of key melanogenesis-related factors (MITF, Tyrosinase, TRP-1, TRP-2).
Experimental Protocol:
-
Cell Culture and Lysis: Culture and treat B16F10 cells as described in Protocol 1.3. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 25-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[9]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA, then incubate with primary antibodies against MITF, Tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.
Advanced Model Assessment (Proposed Future Studies)
To bridge the gap between in vitro findings and clinical application, further testing in more complex, physiologically relevant models is recommended.
-
Ex Vivo Human Skin Model: Utilize commercially available reconstructed human pigmented epidermis models (e.g., MelanoDerm™, NativeSkin®) or fresh human skin explants.[11][12][13][14] These models preserve the 3D architecture and cell-cell interactions of human skin.[14][15] Treatment with this compound can be applied topically, and endpoints can include changes in pigmentation (measured by chromameter and histology using Fontana-Masson staining) and expression of melanogenesis-related proteins.[13][16][17]
-
In Vivo Zebrafish Model: The zebrafish is a valuable in vivo model for rapid screening of depigmenting agents due to its translucent embryos and conserved melanogenesis pathways.[18] Embryos can be treated with this compound, and changes in pigmentation can be visually assessed and quantified.[18]
-
In Vivo Rodent Model: A UV-induced hyperpigmentation model in brown or black guinea pigs is a standard preclinical model.[19] Specific areas on the animals' backs are exposed to UVB radiation to induce hyperpigmentation. Topical formulations of this compound are then applied, and the skin-lightening effect is measured over several weeks using a Mexameter and histological analysis.[20]
Visualized Workflows and Mechanisms
Proposed Mechanism of Action
The primary signaling pathway in melanogenesis is initiated by α-MSH binding to its receptor MC1R, which elevates intracellular cAMP levels.[21] This activates PKA, leading to the phosphorylation of CREB, which in turn upregulates the master regulator of melanogenesis, MITF.[21][22] MITF promotes the transcription of key melanogenic enzymes like tyrosinase (TYR), TRP-1, and TRP-2.[19] this compound is hypothesized to inhibit this pathway by preventing cAMP from binding to and activating PKA.[3]
References
- 1. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosinase assay [bio-protocol.org]
- 7. pepolska.pl [pepolska.pl]
- 8. researchgate.net [researchgate.net]
- 9. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. AN IN VITRO METHOD FOR SCREENING SKIN-WHITENING PRODUCTS. • Mattek - Part of Sartorius [mattek.com]
- 12. episkin.com [episkin.com]
- 13. EX VIVO – BIO-EC [bio-ec.fr]
- 14. Human skin models with live human skin response - Genoskin [genoskin.com]
- 15. sfdermato.org [sfdermato.org]
- 16. cdn.mdedge.com [cdn.mdedge.com]
- 17. Articles [kosmoscience.com]
- 18. Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving (+)-Bisabolangelone Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (+)-Bisabolangelone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving this compound?
A1: The recommended primary solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is an effective solvent for a wide array of organic materials, including many polymers and sesquiterpene lactones.
Q2: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do?
A2: This is a common issue known as "precipitation upon dilution" or "solvent shock." Here are several strategies to prevent this:
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the medium, perform a serial dilution of the stock solution in DMSO first to achieve a concentration closer to your final working concentration. Then, add this intermediate dilution to your pre-warmed cell culture medium dropwise while gently vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically below 0.5%, to avoid cellular toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold compound solution to warm media can decrease its solubility.
-
Alternative Solubilization Methods: If precipitation persists, consider using alternative formulation strategies such as cyclodextrin complexation, liposomal formulations, or nanoparticle encapsulation.
Q3: What are the known biological activities and signaling pathways affected by this compound?
A3: Published studies have shown that this compound exhibits anti-inflammatory and hypopigmenting activities. It has been reported to:
-
Inhibit the production of inflammatory mediators by suppressing the translocation of the NF-κB p65 subunit into the nucleus and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) in LPS-stimulated macrophages.[1][2]
-
Suppress α-melanocyte-stimulating hormone (α-MSH)-inducible protein levels of tyrosinase in melanoma cells, a key enzyme in melanin synthesis.[1][3] This is potentially mediated through the regulation of the cAMP/PKA, MAPKs, and PI3K/AKT signaling pathways.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder in DMSO
| Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | - Ensure you are using fresh, anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power.- Vortex the solution vigorously for 2-5 minutes.- If particles persist, gently warm the solution in a 37°C water bath for 10-15 minutes.- As a final step, you can use a bath sonicator for 15-30 minutes to aid dissolution. |
| Compound Purity/Quality | - Ensure the this compound powder is of high purity.- If possible, obtain a certificate of analysis from the supplier. |
Issue 2: Precipitation of this compound in Cell Culture Medium
| Potential Cause | Troubleshooting Steps |
| Exceeding Solubility Limit | - Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols).- Lower the final working concentration of the compound. |
| Solvent Shock | - Pre-warm the cell culture medium to 37°C.- Add the DMSO stock solution dropwise while gently swirling or vortexing the medium.- Consider preparing an intermediate dilution in pre-warmed medium. |
| Media Components Interaction | - Some components in the media, like certain salts or proteins in serum, can interact with the compound and reduce its solubility.- Test the solubility of this compound in a small volume of your specific media and serum combination before starting a large-scale experiment. |
| Compound Instability | - this compound, like other sesquiterpene lactones, may have limited stability in aqueous solutions over time.- Prepare fresh working solutions for each experiment and avoid long-term storage of diluted compound in aqueous buffers. |
Quantitative Data Summary
The following tables provide a summary of solubility and formulation data for sesquiterpene lactones, which can serve as a guide for working with this compound. Note: Specific quantitative data for this compound is limited; these values are based on general knowledge of similar compounds.
Table 1: General Solubility of Sesquiterpene Lactones in Common Solvents
| Solvent | Solubility | Remarks |
| DMSO | Generally high | Recommended for stock solutions. |
| Ethanol | Moderate to high | Can be used as an alternative to DMSO, but may have higher cellular toxicity at similar concentrations. |
| Methanol | Moderate to high | Primarily used for analytical purposes, not recommended for cell culture. |
| Water / PBS | Very low | Direct dissolution is generally not feasible for in vitro assays. |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Maximum Recommended Final Concentration |
| DMSO | < 0.5% (v/v) |
| Ethanol | < 0.5% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation: Ensure both the this compound powder and DMSO are at room temperature. Use a fresh, sealed bottle of anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Agitation: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
Gentle Warming (Optional): If undissolved particles remain, place the vial in a 37°C water bath for 10-15 minutes.
-
Sonication (Optional): If necessary, place the vial in a bath sonicator for 15-30 minutes.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution and Prevention of Precipitation
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Calculate Volumes: Determine the volume of this compound DMSO stock solution needed to achieve your final desired concentration in the cell culture medium. Ensure the final DMSO concentration will be below 0.5%.
-
Stepwise Dilution (Recommended):
-
Prepare an intermediate dilution of your stock solution in 100% DMSO if your final concentration is very low.
-
Add the calculated volume of the DMSO stock (or intermediate dilution) to a sterile tube.
-
Slowly add the pre-warmed medium to the DMSO stock while gently vortexing or swirling.
-
-
Direct Dilution (for higher final concentrations):
-
While gently swirling the pre-warmed medium, slowly add the calculated volume of the DMSO stock solution drop-by-drop.
-
-
Final Mix and Use: Gently mix the final solution and use it immediately for your experiment.
Protocol 3: General Method for Cyclodextrin Complexation of a Hydrophobic Compound
This protocol provides a general guideline for encapsulating a hydrophobic compound like this compound using β-cyclodextrins to improve aqueous solubility.
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to β-cyclodextrin. This can be optimized later.
-
Preparation of Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in deionized water with stirring. Gentle heating may be required.
-
Preparation of Compound Solution: Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution to the stirred β-cyclodextrin solution.
-
Stirring: Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal: If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Lyophilization: Freeze-dry the aqueous solution to obtain the this compound-cyclodextrin inclusion complex as a powder.
-
Characterization and Solubility Testing: Re-dissolve the lyophilized powder in your aqueous buffer or cell culture medium to determine the enhancement in solubility.
Protocol 4: General Method for Liposomal Formulation of a Hydrophobic Compound
This protocol describes the thin-film hydration method for encapsulating a hydrophobic compound like this compound into liposomes.
-
Lipid Mixture Preparation: Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[4]
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.[4]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles - SUVs), sonicate the MLV suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Protocol 5: General Method for PLA Nanoparticle Encapsulation of a Sesquiterpene Lactone
This protocol is based on an emulsification-diffusion method for encapsulating sesquiterpene lactones into poly(lactic acid) (PLA) nanoparticles.[5][6][7][8][9]
-
Organic Phase Preparation: Dissolve PLA and this compound in a water-saturable organic solvent (e.g., ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Add a large volume of water to the emulsion under stirring. This will cause the organic solvent to diffuse into the aqueous phase, leading to the precipitation of PLA and the formation of nanoparticles encapsulating the compound.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove the stabilizer and any unencapsulated compound.
-
Lyophilization: Freeze-dry the purified nanoparticles for storage.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro assays.
Caption: Signaling pathways modulated by this compound.
References
- 1. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K pathway induced by αMSH exerts a negative feedback on melanogenesis and contributes to the release of pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation of Sesquiterpene Lactone-Loaded PLA Nanoparticles and Evaluation of Their Antitrypanosomal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
(+)-Bisabolangelone stability in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+)-Bisabolangelone in various experimental conditions. Understanding the stability of this sesquiterpene lactone is crucial for ensuring the integrity of experimental results and for the development of potential therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Like other sesquiterpene lactones, the stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[1][2]
-
pH: The compound may exhibit different stability profiles in acidic, neutral, and alkaline conditions. Some sesquiterpene lactones show instability at higher pH levels.[3][4]
-
Solvent: The choice of solvent can impact stability. For instance, ethanol has been shown to react with certain sesquiterpene lactones, leading to the formation of derivatives.[1][2]
-
Light: Exposure to UV or ambient light can potentially lead to photodegradation.
-
Oxidation: The presence of oxidizing agents can affect the molecule's integrity.
Q2: How should I store stock solutions of this compound to ensure maximum stability?
A2: To minimize degradation, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C. It is also recommended to use amber vials or protect the solutions from light to prevent photodegradation. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.
Q3: What solvents are recommended for dissolving and storing this compound?
Q4: I am observing a decrease in the activity of my this compound sample over time. What could be the cause and how can I troubleshoot this?
A4: A decrease in activity is likely due to the degradation of the compound. To troubleshoot this, consider the following:
-
Review your storage conditions: Ensure the compound and its solutions are stored at the correct temperature and protected from light.
-
Check the solvent: The solvent you are using might be reacting with the compound. Consider testing the stability in an alternative solvent.
-
Perform a purity analysis: Use an analytical technique like HPLC to check the purity of your sample and identify any potential degradation products.
-
Consider the experimental conditions: Factors like pH and temperature of your assay medium could be contributing to the degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Prepare fresh solutions of this compound for each experiment. 2. Minimize the exposure of the compound to harsh conditions (e.g., high temperature, extreme pH) during the experimental setup. 3. Include a positive control with a known stable compound to validate the assay. |
| Appearance of unknown peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Formation of degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products and characterize them.[5][6][7][8][9] 2. Use techniques like LC-MS or GC-MS to identify the structure of the degradation products.[1][10] |
| Loss of compound potency | Instability under storage or experimental conditions. | 1. Re-evaluate and optimize storage conditions (temperature, light protection). 2. Perform a stability study to determine the shelf-life of the compound in your specific solvent and storage conditions. |
Experimental Protocols
Protocol for a Preliminary Stability Study of this compound
Objective: To assess the stability of this compound in a specific solvent at different temperatures over a set period.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, Ethanol, Acetonitrile)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
-
Temperature-controlled incubators or water baths
-
Amber vials
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber vials.
-
Incubation: Store the vials at different temperatures (e.g., 4°C, 25°C, and 37°C). Include a baseline sample stored at -80°C, which will be considered the time zero (T0) point.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72, and 96 hours), retrieve one vial from each temperature condition.
-
Sample Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining. The mobile phase and detection wavelength should be optimized for the compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. Plot the percentage remaining against time for each temperature to visualize the degradation kinetics.
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.[5][6][7][8][9]
Methodology:
-
Acidic Degradation: Treat a solution of this compound with a mild acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Degradation: Treat a solution of this compound with a mild base (e.g., 0.1 N NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or simulated sunlight.
For each condition, samples should be taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC-MS, to separate and identify the parent drug from its degradation products.
Data Presentation
While specific quantitative data for this compound is not available in the public domain, the following table illustrates how stability data could be presented.
Table 1: Hypothetical Stability of this compound (100 µM) in Different Solvents at Various Temperatures over 96 Hours.
| Solvent | Temperature (°C) | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h | % Remaining at 96h |
| DMSO | 4 | 99.5 | 99.1 | 98.7 | 98.2 |
| 25 | 98.2 | 96.5 | 94.8 | 93.1 | |
| 37 | 95.3 | 90.7 | 86.2 | 81.5 | |
| Ethanol | 4 | 99.2 | 98.5 | 97.8 | 97.1 |
| 25 | 97.1 | 94.3 | 91.6 | 88.9 | |
| 37 | 92.8 | 85.7 | 78.9 | 72.3 | |
| Acetonitrile | 4 | 99.8 | 99.6 | 99.4 | 99.2 |
| 25 | 99.1 | 98.2 | 97.3 | 96.5 | |
| 37 | 97.5 | 95.1 | 92.8 | 90.4 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualization
The following workflow provides a logical approach to assessing the stability of this compound.
References
- 1. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals - [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (+)-Bisabolangelone Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Bisabolangelone. The information provided is intended to assist in optimizing experimental conditions to achieve desired effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell viability assays?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on studies of its biological activity, a broad range from 1 µM to 100 µM is recommended for initial screening. One study on the hypopigmenting activity of this compound in B16 and melan-a cells reported IC15 values (the concentration causing 15% inhibition of melanin production) in the range of 9-17 µM. While this is not a direct measure of cytotoxicity, it provides a valuable reference for a biologically active concentration range.
For cytotoxicity assessment, data from the structurally similar sesquiterpene, β-bisabolene, can be informative. IC50 values for β-bisabolene in various breast cancer cell lines ranged from approximately 67 µg/mL to 98 µg/mL.[1]
Q2: How should I prepare a stock solution of this compound?
This compound is a hydrophobic molecule with limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2] A stock solution of 10-20 mM in 100% DMSO is a common practice. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?
Precipitation of hydrophobic compounds like this compound upon dilution in aqueous cell culture media is a common issue. Here are some troubleshooting steps:
-
Pre-warm the media: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution.
-
Vortex while diluting: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Limit the final DMSO concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. However, some cell lines can tolerate up to 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: What is the likely mechanism of action of this compound on cell viability?
While the precise mechanism of this compound-induced cell death is still under investigation, studies on the similar compound β-bisabolene suggest that it induces apoptosis.[1] This process is likely mediated through the activation of the intrinsic apoptosis pathway, which involves the activation of caspases, such as caspase-3 and caspase-7.[1] It is also plausible that this compound could induce cell cycle arrest, a common mechanism for natural anti-cancer compounds.
Data Presentation
Table 1: Cytotoxicity of β-Bisabolene (a structurally similar compound) in various cell lines.
Note: The following data is for β-bisabolene and should be used as a reference for this compound due to limited direct cytotoxicity data for the latter.
| Cell Line | Cell Type | Assay | IC50 (µg/mL) |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 66.91[1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | MTT | 98.39[1] |
| SKBR3 | Human Breast Adenocarcinoma | MTT | 70.62[1] |
| BT474 | Human Breast Adenocarcinoma | MTT | 74.30[1] |
| 4T1 | Murine Mammary Carcinoma | MTT | 48.99[1] |
| MCF-10A | Human Normal Breast Epithelial | MTT | 114.3[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Incubate the plate for 15 minutes at room temperature on a shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
troubleshooting inconsistent results in (+)-Bisabolangelone experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Bisabolangelone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a sesquiterpene derivative that has been isolated from plants such as Ostericum koreanum Maximowicz and Angelica koreana.[1][2] It has demonstrated anti-inflammatory and hypopigmenting properties.[1][2]
Q2: What are the main challenges when working with this compound and other sesquiterpene lactones?
Sesquiterpene lactones like this compound can present several experimental challenges, including:
-
Low Aqueous Solubility: These compounds are often lipophilic, making them difficult to dissolve in aqueous buffers used for cell-based assays.
-
Chemical Instability: The presence of reactive functional groups can make them susceptible to degradation under certain pH, temperature, and light conditions.
-
Cytotoxicity: Many sesquiterpene lactones exhibit cytotoxicity, which needs to be considered when designing experiments to avoid non-specific effects.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, it is advisable to keep the stock solution at -20°C or -80°C in tightly sealed, light-protected vials to minimize degradation. Prepare fresh dilutions in your aqueous assay buffer immediately before each experiment.
Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent and low passage number range.
-
Compound Stability: As mentioned, this compound may be unstable in aqueous solutions. Prepare fresh dilutions for each experiment and minimize the time the compound spends in the assay medium before analysis.
-
Assay Protocol Variations: Minor differences in cell seeding density, incubation times, or reagent preparation can lead to variability.
-
Data Analysis: Use a consistent method for data normalization and curve fitting.
Troubleshooting Guides
Inconsistent Bioactivity Results
| Problem | Possible Cause | Suggested Solution |
| Variable IC50 Values | Cell passage number and health are inconsistent. | Use cells from a similar passage number for all experiments and ensure they are in the logarithmic growth phase. |
| Degradation of this compound in stock solution or assay medium. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure of the compound to light and elevated temperatures. | |
| Inconsistent incubation times. | Standardize all incubation periods throughout the experimental protocol. | |
| Low or No Activity | Poor solubility of this compound in the assay medium. | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent and low enough not to affect the cells but sufficient to keep the compound in solution. A final DMSO concentration of <0.5% is generally recommended. |
| Incorrect concentration of the compound. | Verify the concentration of your stock solution. Perform a dose-response curve over a wide range of concentrations. | |
| The chosen cell line is not sensitive to the compound. | Test the compound on different cell lines or use a positive control to ensure the assay is working correctly. | |
| Unexpected Cytotoxicity | The compound concentration is too high. | Perform a preliminary cytotoxicity assay to determine the non-toxic concentration range for your specific cell line. |
| The compound is degrading into a more toxic substance. | Assess the stability of this compound under your specific assay conditions. |
Issues with Hypopigmentation Assays
| Problem | Possible Cause | Suggested Solution |
| No Inhibition of Melanin Production | Insufficient concentration of this compound. | Increase the concentration of the compound. One study reported an IC15 value of 9-17 µM in B16 and melan-a cells.[1] |
| The assay endpoint is not sensitive enough. | Ensure that the method for melanin quantification is validated and sensitive. | |
| Cells are not properly stimulated to produce melanin. | Verify the activity of your melanin-stimulating agent (e.g., α-MSH). | |
| High Background in Melanin Assay | Cell lysis is interfering with the measurement. | Ensure that the concentrations of this compound used are not cytotoxic. |
| Contamination of the cell culture. | Regularly check for and treat any microbial contamination. |
Quantitative Data Summary
| Compound | Cell Line | Assay | Endpoint | IC Value | Reference |
| This compound | B16 Melanoma | Melanin Production | Inhibition of α-MSH-induced melanin synthesis | IC15: 9-17 µM | [1] |
| This compound | Melan-a | Melanin Production | Inhibition of α-MSH-induced melanin synthesis | IC15: 9-17 µM | [1] |
| Arbutin (Positive Control) | B16 Melanoma | Melanin Production | Inhibition of α-MSH-induced melanin synthesis | IC50: 317 µM | [1] |
Experimental Protocols
Protocol 1: Hypopigmentation Assay in B16 Melanoma Cells
This protocol is adapted from studies on the hypopigmenting activity of this compound.[1]
1. Cell Culture and Seeding:
- Culture B16 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
2. Treatment:
- Prepare stock solutions of this compound in DMSO.
- Treat the cells with various concentrations of this compound and 100 nM α-melanocyte-stimulating hormone (α-MSH) for 72 hours. A positive control, such as arbutin, should be included.
3. Melanin Content Measurement:
- After incubation, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells with 1 N NaOH containing 10% DMSO at 80°C for 1 hour.
- Measure the absorbance of the lysate at 405 nm using a microplate reader.
4. Data Analysis:
- Normalize the melanin content to the total protein content of each sample.
- Calculate the percentage of inhibition of melanin production compared to the α-MSH-treated control.
Protocol 2: Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is based on the investigation of the anti-inflammatory effects of this compound.[2]
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
2. Treatment:
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.
3. Nitric Oxide (NO) Measurement:
- After incubation, collect the cell culture supernatant.
- Measure the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent.
- Measure the absorbance at 540 nm.
4. Cytokine Measurement (e.g., TNF-α, IL-6):
- Collect the cell culture supernatant.
- Quantify the levels of pro-inflammatory cytokines using commercially available ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
- Generate a standard curve for nitrite to determine NO concentration.
- Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.
Visualizations
Caption: A general experimental workflow for assessing the bioactivity of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Caption: A decision tree for troubleshooting inconsistent results in this compound experiments.
References
- 1. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of (+)-Bisabolangelone during extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of (+)-Bisabolangelone during extraction and subsequent handling. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds with a range of reported biological activities, including anti-inflammatory and hypopigmenting effects.[1][2] Like many sesquiterpene lactones, its structure contains reactive functional groups, such as an α,β-unsaturated ketone and an ester moiety, which make it susceptible to degradation under various conditions. Maintaining the structural integrity of this compound is crucial for accurate biological testing and the development of potential therapeutics.
Q2: What are the primary pathways through which this compound can degrade?
While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on its chemical structure and the known reactivity of similar sesquiterpene lactones, the primary degradation pathways are:
-
Hydrolysis: The ester linkage in the lactone ring is susceptible to both acid and base-catalyzed hydrolysis, which would open the ring and alter the molecule's biological activity.
-
Oxidation: The presence of double bonds and allylic protons makes the molecule prone to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents. This can lead to the formation of epoxides or other oxidation products.
-
Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions, particularly in the presence of photosensitizers.
Q3: What are the initial signs of this compound degradation in my extract or sample?
Visual signs of degradation can include a change in the color of the solution or the formation of precipitates. However, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). Signs of degradation on an HPLC chromatogram include:
-
A decrease in the peak area of the this compound peak over time.
-
The appearance of new, smaller peaks, which represent degradation products.
-
A change in the retention time of the main peak, which could indicate isomerization.
Troubleshooting Guide: Preventing Degradation During Extraction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Degradation during extraction: Exposure to harsh pH, high temperatures, or prolonged extraction times. | - Use a neutral or slightly acidic extraction solvent.- Perform extractions at room temperature or below.- Minimize the duration of the extraction process.- Consider using milder extraction techniques like percolation or maceration over Soxhlet extraction. |
| Appearance of unknown peaks in HPLC analysis of the extract. | Formation of degradation products: Likely due to oxidation or hydrolysis. | - Degas solvents before use to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon) where possible.- Add antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent in small amounts.- Ensure all glassware is clean and free of acidic or basic residues. |
| Inconsistent results between extraction batches. | Variability in extraction conditions: Fluctuations in temperature, light exposure, or solvent quality. | - Standardize all extraction parameters and document them carefully.- Protect the extraction setup from direct light by using amber glassware or covering it with aluminum foil.- Use high-purity, HPLC-grade solvents for all extractions. |
| Loss of compound during solvent removal. | Thermal degradation: Applying excessive heat during evaporation. | - Use a rotary evaporator at a low temperature (e.g., < 40°C) and reduced pressure.- For very sensitive samples, consider lyophilization (freeze-drying) to remove the solvent. |
Experimental Protocols
Recommended Extraction Protocol for this compound from Neurolaena lobata
This protocol is adapted from methods used for the isolation of sesquiterpenes from Neurolaena lobata, a known source of bisabolangelone.
Materials:
-
Dried and ground aerial parts of Neurolaena lobata
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Petroleum ether, HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Deionized water
-
Rotary evaporator
-
Filter paper and funnel
-
Separatory funnel
Procedure:
-
Maceration:
-
Soak the dried and ground plant material in methanol at room temperature for 48 hours. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Protect the mixture from light.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the plant material from the methanol extract.
-
Wash the plant material with a small amount of fresh methanol to ensure complete extraction.
-
Combine the methanol fractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Solvent-Solvent Partitioning:
-
Resuspend the concentrated methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive extractions with petroleum ether to remove nonpolar compounds. Discard the petroleum ether phase.
-
Next, perform successive extractions of the aqueous methanol phase with dichloromethane. This compound is expected to partition into the dichloromethane phase.
-
Finally, extract the remaining aqueous phase with ethyl acetate to capture any remaining compounds of intermediate polarity.
-
-
Drying and Storage:
-
Combine the dichloromethane fractions.
-
Dry the dichloromethane extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
Store the resulting crude extract containing this compound at -20°C or lower under an inert atmosphere.
-
Protocol for a Preliminary Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
Purified this compound
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and keep at room temperature.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Place an aliquot of the stock solution in a thermostatic oven at a set temperature (e.g., 60°C).
-
Photolytic Stress: Expose an aliquot of the stock solution to a light source in a photostability chamber. Protect a control sample from light.
-
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC:
-
For the acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before dilution.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each stress condition.
-
Plot the percentage of remaining this compound against time to understand the degradation kinetics.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for the extraction and purification of this compound.
References
Technical Support Center: Scaling Up (+)-Bisabolangelone Purification
Welcome to the technical support center for the purification of (+)-Bisabolangelone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of purification processes for this promising sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound at a laboratory scale?
A1: At the laboratory scale, the purification of this compound, a sesquiterpene, typically involves a multi-step approach. The process generally starts with extraction from a natural source (e.g., Angelica koreana) or from a synthetic reaction mixture.[1] This is followed by one or more chromatographic steps. Common techniques include:
-
Liquid-Liquid Partitioning: To separate compounds based on their differential solubility in immiscible solvents of varying polarities (e.g., petroleum ether, ethyl acetate, and n-butanol).[1]
-
Silica Gel Column Chromatography: A standard method for separating sesquiterpenes from other components in the extract.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as a final polishing step to achieve high purity.[2]
-
Crystallization: If a crystalline solid can be obtained, this is an excellent method for achieving high purity.[1]
Q2: What are the primary challenges when scaling up this compound purification from the lab to a pilot or industrial scale?
A2: Scaling up the purification of natural products like this compound presents several challenges[3]:
-
Maintaining Resolution in Chromatography: Achieving the same separation efficiency on a larger column can be difficult. Factors like column packing, flow rate, and solvent gradients need to be carefully scaled.[4]
-
Solvent Consumption and Cost: Large-scale chromatography can consume significant volumes of solvents, leading to high costs and environmental concerns. Solvent recovery and recycling systems are often necessary.[5]
-
Time and Throughput: The time required for large-scale chromatographic runs can be a bottleneck. Process optimization is crucial to maximize throughput.
-
Impurity Profile: The profile of impurities may change with the scale of production or extraction, requiring adjustments to the purification strategy.
-
Economic Viability: The overall cost of goods (COGS) for the purified this compound must be commercially viable. This includes costs of raw materials, solvents, labor, and equipment.[6][7]
Q3: How can I maintain the stability of this compound during purification?
A3: Sesquiterpene lactones can be sensitive to heat, light, and pH changes. To maintain the stability of this compound:
-
Avoid High Temperatures: Use low-temperature evaporation techniques (e.g., rotary evaporator under reduced pressure) to remove solvents.[1]
-
Protect from Light: Store extracts and purified fractions in amber-colored containers or protected from direct light.
-
Control pH: Be mindful of the pH of your solvents and buffers, as acidic or basic conditions can potentially cause degradation or isomerization.
-
Limit Exposure to Oxygen: For long-term storage, consider flushing containers with an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guides
Chromatography Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation/Resolution at Scale | 1. Improperly packed large-scale column.2. Incorrectly scaled flow rate or gradient.3. Overloading of the column. | 1. Ensure the column is packed uniformly to avoid channeling. Consider using pre-packed columns for better consistency.[4]2. Maintain a constant linear velocity when scaling up the flow rate. Gradient profiles should be scaled based on column volumes.[8]3. Determine the optimal loading capacity at a smaller scale and apply the appropriate loading ratio for the larger column.[8] |
| High Backpressure in the Column | 1. Fines from the stationary phase.2. Precipitation of the sample at the column inlet.3. Blockage in the system tubing or frits. | 1. Thoroughly wash the column before the first use.2. Ensure the sample is fully dissolved in the mobile phase. Consider a filtration step before loading.3. Systematically check and clean or replace tubing and frits. |
| Peak Tailing | 1. Active sites on the silica gel.2. Secondary interactions between the compound and the stationary phase. | 1. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.2. Try a different stationary phase (e.g., end-capped C18 for reversed-phase) or a different mobile phase system. |
| Irreproducible Results Between Batches | 1. Variation in raw material quality.2. Inconsistent solvent quality.3. Changes in ambient temperature. | 1. Implement quality control checks for the starting material.2. Use high-purity solvents from a reliable supplier.3. If possible, perform chromatography in a temperature-controlled environment. |
Crystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent).2. Solution is too pure (lack of nucleation sites).3. Compound is an oil at the crystallization temperature. | 1. Slowly evaporate some of the solvent or add an anti-solvent (a solvent in which the compound is less soluble).[9]2. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[9]3. Try a different solvent or a solvent mixture. Cool the solution to a lower temperature. |
| "Oiling Out" Instead of Crystallizing | 1. The saturation point is above the melting point of the compound in that solvent.2. The cooling rate is too fast. | 1. Add more of the "soluble" solvent to keep the compound dissolved at a lower temperature.[10]2. Allow the solution to cool more slowly. Insulate the flask to slow down heat loss.[10] |
| Crystals are Too Small or Form a Powder | 1. Crystallization is happening too quickly.2. The solution is too concentrated. | 1. Use a solvent in which the compound is slightly more soluble to slow down crystal growth. Reduce the rate of cooling or evaporation.[11]2. Redissolve the solid in more hot solvent and allow it to recrystallize.[10] |
| Low Purity of Crystals | 1. Impurities are co-crystallizing with the product.2. Impurities are trapped in the crystal lattice. | 1. Perform a recrystallization step. Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration.[1]2. Consider a different crystallization solvent that may exclude the impurities more effectively. An additional chromatographic step before crystallization may be necessary. |
Experimental Protocols
Protocol 1: General Workflow for this compound Purification from Plant Material
This protocol outlines a general procedure for the extraction and initial purification of this compound from a plant source like Angelica koreana.
-
Extraction:
-
Macerate dried, powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 10 L) at room temperature for 48-72 hours.[1]
-
Filter the extract and repeat the extraction process on the plant material two more times to ensure complete extraction.[1]
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.[1]
-
Perform sequential extractions in a separatory funnel with solvents of increasing polarity, such as petroleum ether (to remove non-polar compounds), followed by ethyl acetate. This compound is expected to be in the ethyl acetate fraction.[1]
-
Collect the ethyl acetate fraction and evaporate the solvent to yield an enriched extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column with an appropriate diameter and length for the amount of enriched extract.
-
Dissolve the extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Apply the sample to the top of the column.
-
Elute the column with a gradient of solvents, for example, starting with hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Data Presentation
Table 1: Comparison of Chromatographic Parameters for Scale-Up
This table illustrates how to scale a chromatographic method from a lab scale to a pilot scale, assuming the use of the same stationary phase and column length.
| Parameter | Lab Scale | Pilot Scale | Scaling Factor |
| Column Diameter | 2 cm | 10 cm | 5x |
| Column Cross-Sectional Area | 3.14 cm² | 78.5 cm² | 25x |
| Flow Rate | 5 mL/min | 125 mL/min | 25x |
| Sample Load | 100 mg | 2.5 g | 25x |
| Solvent Consumption (per run) | 500 mL | 12.5 L | 25x |
Note: The scaling factor for flow rate and sample load is based on the square of the ratio of the column diameters to maintain a constant linear velocity.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 4. bio-rad.com [bio-rad.com]
- 5. valveandcontrol.com [valveandcontrol.com]
- 6. books.rsc.org [books.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. biotage.com [biotage.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for (+)-Bisabolangelone Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of (+)-Bisabolangelone.
Section 1: Recommended HPLC Method and Experimental Protocol
Proposed Starting HPLC Parameters
The following table outlines a recommended starting point for the HPLC analysis of this compound. Optimization will likely be necessary depending on the sample matrix and specific instrumentation.
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm | C18 columns are standard for reversed-phase chromatography and are effective for separating moderately non-polar compounds like sesquiterpenoids. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better resolution and lower backpressure than methanol. Formic acid is a common modifier used to improve peak shape and reproducibility by controlling the ionization of silanol groups on the stationary phase. |
| Gradient Elution | Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B. A suggested starting gradient is: - 0-20 min: 30-70% B - 20-25 min: 70-100% B - 25-30 min: Hold at 100% B - 30-35 min: Return to 30% B and re-equilibrate | A gradient is necessary to elute compounds with a range of polarities that may be present in a crude extract. The gradient should be optimized to achieve good resolution of this compound from other matrix components. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column and provides a good balance between analysis time and efficiency. |
| Column Temperature | 25-30 °C | Maintaining a stable column temperature is crucial for reproducible retention times. Operating slightly above ambient temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 10-20 µL | The injection volume should be optimized to avoid column overload, which can lead to peak fronting or tailing. |
| Detection Wavelength | Diode Array Detector (DAD) or UV Detector set at ~210-220 nm | This compound lacks an extensive chromophore, so its maximum UV absorbance is likely in the low UV range. It is highly recommended to determine the λmax of a purified standard of this compound using a UV-Vis spectrophotometer or the DAD to ensure optimal sensitivity. |
Experimental Protocol: Sample Preparation from Plant Material
Proper sample preparation is critical for obtaining reliable and reproducible HPLC results. The following is a general protocol for the extraction of this compound from plant material, such as Angelica species.
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh about 1-2 g of the powdered plant material.
-
Perform an extraction with a suitable organic solvent. Based on the solubility of this compound, solvents like methanol, ethanol, or a mixture of chloroform and methanol are appropriate.[1]
-
Sonication or Soxhlet extraction can be employed to improve extraction efficiency. For sonication, place the sample in a flask with the solvent and sonicate for 30-60 minutes.
-
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column.[1]
-
Concentration (Optional): If the concentration of this compound in the extract is low, the solvent can be evaporated under reduced pressure, and the residue can be redissolved in a smaller volume of the initial mobile phase.
-
Dilution: Dilute the final extract with the initial mobile phase to ensure compatibility with the HPLC system and to bring the analyte concentration within the linear range of the detector.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Problems
Q1: My this compound peak is tailing. What should I do?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. Here are the potential causes and solutions:
| Possible Cause | Solution |
| Secondary Silanol Interactions | The free silanol groups on the silica-based C18 column can interact with polar functional groups on the analyte, causing tailing. - Add an acidic modifier: Ensure 0.1% formic acid or acetic acid is in your mobile phase to suppress the ionization of silanol groups. - Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase. - Reduce injection volume: Try injecting a smaller volume of your sample. - Dilute the sample: If reducing the volume is not feasible, dilute your sample. |
| Column Contamination | Strongly retained compounds from previous injections can accumulate at the head of the column. - Use a guard column: A guard column will protect your analytical column from contaminants. - Flush the column: Flush the column with a strong solvent like 100% acetonitrile or isopropanol. |
| Dead Volume | Excessive tubing length or improper fittings between the injector, column, and detector can cause peak broadening and tailing. - Minimize tubing length: Use the shortest possible tubing with a small internal diameter. - Check fittings: Ensure all fittings are properly tightened. |
Q2: I am observing peak fronting for my analyte.
A2: Peak fronting, the opposite of tailing, is often caused by:
| Possible Cause | Solution |
| Column Overload | Similar to peak tailing, injecting too much sample can lead to fronting. - Reduce injection volume or dilute the sample. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the peak to be distorted. - Dissolve the sample in the initial mobile phase: Whenever possible, prepare your sample in the same solvent mixture as your starting gradient conditions. |
Q3: My peaks are split or show shoulders.
A3: Split peaks can be frustrating and can arise from several issues:
| Possible Cause | Solution |
| Partially Blocked Frit | The inlet frit of the column can become blocked with particulate matter from the sample. - Backflush the column: Disconnect the column from the detector and reverse the flow direction to try and dislodge the blockage. - Replace the frit: If backflushing doesn't work, the frit may need to be replaced (if the column design allows). |
| Column Void | A void or channel can form at the head of the column due to improper packing or pressure shocks. - Replace the column: A column with a significant void usually needs to be replaced. |
| Co-eluting Interference | The shoulder may be another compound that is not fully resolved from your analyte. - Optimize the gradient: Adjust the mobile phase gradient to improve separation. - Change the mobile phase: Try using methanol instead of acetonitrile, or vice versa, as this can alter selectivity. |
| Injector Issues | A malfunctioning autosampler can cause split peaks.[2] - Inspect the injector needle and seat: Check for blockages or damage.[2] |
Baseline and Retention Time Issues
Q4: My baseline is noisy or drifting.
A4: A stable baseline is crucial for accurate quantification. Here are common causes and solutions for baseline problems:
| Possible Cause | Solution |
| Air Bubbles in the System | Air bubbles passing through the detector cell will cause baseline noise. - Degas the mobile phase: Use an online degasser or degas your solvents by sonication or helium sparging.[3] - Purge the pump: Purge the pump to remove any trapped air bubbles.[3] |
| Contaminated Mobile Phase | Impurities in the solvents or additives can lead to a noisy or drifting baseline, especially in gradient elution.[4] - Use HPLC-grade solvents: Always use high-purity solvents.[4] - Prepare fresh mobile phase daily. |
| Detector Lamp Failing | The detector lamp has a finite lifetime and its energy output will decrease over time. - Check lamp energy: Most HPLC software allows you to check the lamp's energy. Replace the lamp if it is low. |
| Column Bleed | At high temperatures or with aggressive mobile phases, the stationary phase can "bleed" from the column, causing a rising baseline. - Use a column designed for low bleed. - Operate within the recommended pH and temperature range for your column. |
| Inadequate Column Equilibration | If the column is not fully equilibrated with the initial mobile phase conditions before each run, the baseline may drift. - Increase equilibration time: Ensure the column is equilibrated for a sufficient time (e.g., 5-10 column volumes) before each injection. |
Q5: The retention time of this compound is shifting between injections.
A5: Inconsistent retention times can make peak identification and quantification unreliable.
| Possible Cause | Solution |
| Changes in Mobile Phase Composition | Small changes in the mobile phase composition can lead to significant shifts in retention time.[5] - Prepare mobile phase carefully: Accurately measure all components. - Ensure proper mixing: If using an online mixer, ensure it is functioning correctly. |
| Fluctuations in Column Temperature | Even small changes in ambient temperature can affect retention times.[6] - Use a column oven: A column oven will maintain a constant and stable temperature.[6] |
| Inconsistent Flow Rate | A problem with the pump can cause the flow rate to vary. - Check for leaks: Inspect all fittings for any signs of leaks. - Service the pump: The pump seals and check valves may need to be replaced. |
| Column Aging | Over time, the stationary phase of the column can degrade, leading to changes in retention.[5] - Monitor column performance: Keep a record of the retention time and peak shape for a standard compound to track column health. - Replace the column when performance degrades. |
Section 3: Frequently Asked Questions (FAQs)
Q6: What is the best way to store my C18 column when not in use?
A6: For short-term storage (a few days), you can leave the column in the mobile phase, but it is best to flush out any buffers to prevent salt precipitation. For long-term storage, flush the column with a mixture of acetonitrile and water (e.g., 80:20) and cap the ends securely.
Q7: I see "ghost peaks" in my chromatogram. What are they and how do I get rid of them?
A7: Ghost peaks are unexpected peaks that appear in your chromatogram. They can originate from several sources:
-
Carryover: A portion of the sample from a previous injection is retained in the injector or on the column and elutes in a subsequent run. To fix this, implement a needle wash step in your autosampler method and flush the column with a strong solvent between runs.
-
Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column and elute as peaks, especially during a gradient. Use high-purity solvents and prepare fresh mobile phases daily.
-
Late Eluting Compounds: A compound from a previous injection may have a very long retention time and appear in a later chromatogram. To address this, extend the run time of your gradient to ensure all compounds have eluted.
Q8: How often should I replace my guard column?
A8: The frequency of guard column replacement depends on the cleanliness of your samples. Monitor the peak shape and system pressure. If you notice an increase in backpressure or a deterioration in peak shape, try replacing the guard column first. It is a cost-effective way to protect your more expensive analytical column.
Section 4: Visualizations
HPLC Optimization Workflow
References
addressing autofluorescence of (+)-Bisabolangelone in imaging studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Bisabolangelone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of autofluorescence in imaging studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is autofluorescence a concern?
This compound is a bisabolane-type sesquiterpenoid, a class of natural products with various biological activities. Like many organic molecules, particularly those with conjugated systems and carbonyl groups, this compound can exhibit intrinsic fluorescence, known as autofluorescence. This inherent fluorescence can interfere with imaging studies by obscuring the signal from intentionally introduced fluorescent probes, leading to a poor signal-to-noise ratio and potentially inaccurate results.
Q2: I am observing high background fluorescence in my imaging experiments with this compound. How do I confirm it is autofluorescence from the compound?
To determine if the observed background is from this compound, you should include a crucial control in your experiment:
-
Unstained this compound-treated sample: Prepare a sample (cells or tissue) treated with this compound under the same experimental conditions (concentration, incubation time) as your fully stained samples, but without the addition of any fluorescent dyes or antibodies. Image this sample using the same filter sets and imaging parameters. Any fluorescence detected in this control is likely attributable to the autofluorescence of this compound or cellular components affected by the compound.
Q3: What are the expected spectral properties of this compound autofluorescence?
Estimated Spectral Properties of this compound Autofluorescence
| Parameter | Estimated Range | Rationale |
| Excitation Max (λex) | 350 - 450 nm | Based on the π → π* and n → π* transitions of the α,β-unsaturated carbonyl system. |
| Emission Max (λem) | 420 - 550 nm | Carbonyl-containing compounds and other sesquiterpenoids often exhibit fluorescence in the blue-green region of the spectrum.[1] |
Disclaimer: This data is an estimation based on the spectral properties of structurally similar compounds and should be used as a guideline for initial experimental design. It is highly recommended to experimentally determine the autofluorescence spectrum in your specific system using a spectral scan on your microscope, if available.
Troubleshooting Guide: Mitigating Autofluorescence of this compound
This guide provides a systematic approach to reducing or eliminating the impact of this compound autofluorescence on your imaging data.
Issue 1: High background fluorescence obscuring the signal of interest.
Workflow for Addressing High Background Fluorescence
Caption: Troubleshooting workflow for high background fluorescence.
Recommendations:
-
Optimize Sample Preparation:
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence. Consider using a non-aldehyde fixative such as ice-cold methanol or ethanol. If aldehyde fixation is necessary, use the lowest effective concentration and duration.
-
Perfusion: If working with tissues, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells, which are a significant source of autofluorescence.
-
-
Strategic Fluorophore Selection:
-
Since the estimated autofluorescence of this compound is in the blue-green range, select fluorescent probes that excite and emit at longer wavelengths (red to far-red). This spectral separation is one of the most effective ways to improve the signal-to-noise ratio.
Recommended Fluorophore Classes for Bypassing Autofluorescence
-
| Fluorophore Class | Excitation Range (nm) | Emission Range (nm) |
| Red Emitters | ~580 - 650 | ~600 - 680 |
| Far-Red Emitters | ~650 - 700 | ~670 - 730 |
| Near-Infrared (NIR) Emitters | >700 | >720 |
-
Chemical Quenching:
-
Treat samples with a chemical quenching agent after fixation and before staining. This can reduce autofluorescence from various sources.
-
-
Photobleaching:
-
Intentionally expose your sample to high-intensity light before labeling to destroy autofluorescent molecules.
-
-
Computational Correction:
-
Spectral Unmixing: If you have a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from your unstained, this compound-treated control. This spectrum can then be computationally subtracted from your experimental images.
-
Issue 2: Non-specific signal co-localizing with my target.
Logical Flow for Differentiating Specific vs. Autofluorescent Signal
Caption: Decision tree for signal validation.
Recommendations:
-
Stringent Controls: Always compare your stained, this compound-treated sample with the unstained, treated control. True specific signal should be absent or significantly weaker in the control.
-
Spectral Separation: Use narrow bandpass emission filters to specifically collect the light from your chosen fluorophore and exclude as much of the autofluorescence signal as possible.
-
Sequential Scanning: When imaging multiple fluorophores, acquire the signal from the channel most likely to be affected by autofluorescence separately from other channels to prevent bleed-through.
Experimental Protocols
Protocol 1: Chemical Quenching with Sodium Borohydride
This protocol is effective for reducing aldehyde-induced autofluorescence.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
-
Fixed biological sample
Procedure:
-
Following fixation with an aldehyde-based fixative, wash the sample three times for 5 minutes each with PBS.
-
Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS. Caution: Prepare fresh and in a well-ventilated area as NaBH₄ reacts with water to produce hydrogen gas.
-
Immerse the sample in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the sample three times for 5 minutes each with PBS to remove residual sodium borohydride.
-
Proceed with your standard immunolabeling or staining protocol.
Protocol 2: Pre-Staining Photobleaching
This method uses high-intensity light to destroy endogenous and compound-related autofluorescence before labeling.
Materials:
-
Microscope with a broad-spectrum, high-intensity light source (e.g., mercury or xenon arc lamp, or a high-power LED).
-
Your prepared (fixed and permeabilized) but unstained sample.
Procedure:
-
Place your sample on the microscope stage.
-
Expose the sample to the high-intensity light source. It is often effective to use the filter cube for DAPI or a similar UV-excitable dye, as this range often excites autofluorescence.
-
The duration of exposure can range from several minutes to over an hour. You can monitor the reduction in autofluorescence in real-time by acquiring images periodically until the background signal is acceptably low.
-
After photobleaching, proceed with your staining protocol. Be aware that excessive photobleaching can potentially damage some epitopes, so optimization may be required.
Protocol 3: Spectral Unmixing Workflow
This computational approach requires a microscope with a spectral detector.
Workflow for Spectral Unmixing
Caption: Workflow for spectral unmixing.
Procedure:
-
Acquire a Reference Spectrum for Autofluorescence: Image your unstained, this compound-treated control sample using the spectral detector to acquire a lambda stack (a series of images at different emission wavelengths). From this, generate a reference emission spectrum for the autofluorescence.
-
Acquire Reference Spectra for Your Fluorophores: Either use previously saved spectra for your specific fluorophores or create single-stained control samples to generate accurate reference spectra in your experimental conditions.
-
Acquire a Lambda Stack of Your Experimental Sample: Image your fully stained, this compound-treated sample with the spectral detector.
-
Perform Linear Unmixing: In your microscope's software, use the linear unmixing function. Input the reference spectra for the autofluorescence and each of your fluorophores. The software will then calculate the contribution of each spectrum to every pixel in your image, effectively separating the autofluorescence signal from your specific signals.
References
Technical Support Center: Controlling for Off-Target Effects of (+)-Bisabolangelone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for potential off-target effects of (+)-Bisabolangelone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and mechanisms of action of this compound?
A1: this compound is a sesquiterpene lactone known to exhibit anti-inflammatory and hypopigmenting properties. Its primary mechanisms of action include:
-
Inhibition of NF-κB Signaling: It suppresses the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][2]
-
Inhibition of MAPK/ERK Pathway: It inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), particularly ERK, which is involved in cell proliferation, differentiation, and inflammatory responses.[1][2][3]
-
Downregulation of Tyrosinase Expression: It inhibits melanin production by suppressing the protein levels of tyrosinase, a key enzyme in melanogenesis.[4]
Q2: What are potential off-target effects of this compound?
A2: While specific off-target interactions of this compound are not extensively documented, potential off-target effects can be inferred from its chemical class and known pathway interactions. As a sesquiterpene lactone, it may react with cellular nucleophiles, leading to non-specific binding. Furthermore, given its modulation of major signaling hubs like NF-κB and MAPK, it could unintentionally affect other pathways regulated by these kinases, leading to unforeseen cellular responses.
Q3: Why am I observing high cytotoxicity in my cellular assay with this compound?
A3: High cytotoxicity can be a result of either on-target or off-target effects. Sesquiterpene lactones, as a class, can exhibit cytotoxicity.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration that elicits the desired biological effect without causing excessive cell death. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is below a toxic threshold (typically <0.5%).
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistency in results can stem from several factors:
-
Compound Stability: this compound, like many natural products, may have limited stability in aqueous media. It is advisable to prepare fresh dilutions from a frozen stock for each experiment.
-
Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and within a consistent, low passage number range to avoid phenotypic drift.
-
Assay Conditions: Variations in incubation time, cell seeding density, and reagent concentrations can all contribute to variability. Standardize your protocols meticulously.
Troubleshooting Guides
Issue 1: Phenotype observed may be due to an off-target effect.
This troubleshooting workflow will guide you through experiments to validate that the observed cellular phenotype is a direct result of the intended on-target activity of this compound.
Caption: Troubleshooting workflow for validating on-target effects.
Issue 2: Difficulty in confirming direct target engagement in intact cells.
If you need to confirm that this compound is physically interacting with its intended target within the cellular environment, a Cellular Thermal Shift Assay (CETSA) is a valuable technique.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Washout Experiment
This experiment helps determine if the effect of this compound is reversible, which is expected for a specific, non-covalent inhibitor.
Objective: To assess the reversibility of the observed cellular phenotype after removal of this compound.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with the lowest effective concentration of this compound (determined from a dose-response curve) for the desired duration to induce the phenotype. Include a vehicle control (e.g., DMSO).
-
Washout:
-
Aspirate the media containing this compound or vehicle.
-
Wash the cells three times with pre-warmed, drug-free culture medium.[6]
-
After the final wash, add fresh, drug-free medium to the cells.
-
-
Incubation: Incubate the cells for a period of time sufficient for the phenotype to potentially reverse. This time will be dependent on the specific phenotype being measured.
-
Analysis: Assess the phenotype in the washout group and compare it to cells continuously exposed to this compound and the vehicle control.
Expected Results:
-
On-Target (Reversible): The phenotype in the washout group should revert towards the vehicle control state.
-
Off-Target (Irreversible/Covalent): The phenotype may persist even after the compound has been removed.[6]
Protocol 2: Inactive Analog Control
Using a structurally similar but biologically inactive analog of this compound is a powerful way to control for off-target effects.
Objective: To demonstrate that the observed phenotype is specific to the active structure of this compound.
Methodology:
-
Compound Selection: Obtain a close structural analog of this compound that is known to be inactive or significantly less active against the intended target.
-
Cell Seeding and Treatment: Plate cells and treat them with equimolar concentrations of this compound, the inactive analog, and a vehicle control.
-
Incubation: Incubate the cells for the standard duration of your assay.
-
Analysis: Measure the cellular phenotype of interest in all treatment groups.
Expected Results:
-
On-Target Specificity: this compound should produce the expected phenotype, while the inactive analog and vehicle control should not.
-
Potential Off-Target Effect: If the inactive analog produces a similar phenotype to this compound, it suggests the effect may be due to a shared structural feature unrelated to the intended target.
Protocol 3: Rescue Experiment
This experiment aims to reverse the phenotype caused by this compound by manipulating a downstream component of the target pathway.
Objective: To confirm that the observed phenotype is a consequence of modulating the intended signaling pathway.
Methodology:
-
Develop Rescue Strategy: Identify a key downstream effector in the pathway inhibited by this compound. For example, if this compound inhibits an upstream kinase, you could try to rescue the phenotype by overexpressing a constitutively active form of a downstream protein.
-
Cell Transfection/Transduction: Introduce the rescue construct (e.g., plasmid or viral vector) into the cells. Include an appropriate empty vector control.
-
Treatment: Treat the transfected/transduced cells with this compound or a vehicle control.
-
Analysis: Assess the phenotype in all conditions.
Expected Results:
-
Successful Rescue (On-Target): The phenotype induced by this compound should be partially or fully reversed in the cells expressing the rescue construct compared to the empty vector control.
-
Failed Rescue (Potential Off-Target): If the phenotype is not rescued, it may indicate that this compound is acting on a different pathway or at a different point in the intended pathway than hypothesized.
Data Presentation
Table 1: Example Data Summary for On-Target vs. Off-Target Effects
| Experiment | This compound (Active) | Inactive Analog | Vehicle Control | Expected On-Target Outcome |
| Cell Viability (IC50) | 10 µM | > 100 µM | N/A | Inactive analog is significantly less potent. |
| Target Phosphorylation | Decreased | No Change | Baseline | Only the active compound inhibits the target. |
| Phenotypic Readout | Present | Absent | Absent | Phenotype is specific to the active compound. |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways modulated by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
References
- 1. Bisabolangelone inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target Identification of Bioactive Covalently Acting Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-Bisabolangelone and Arbutin in the Inhibition of Melanogenesis
For Immediate Release
A deep dive into the mechanisms and efficacy of two prominent melanin-inhibiting compounds, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance.
This guide offers an objective comparison of (+)-Bisabolangelone and arbutin, two compounds with demonstrated efficacy in reducing melanin synthesis. By presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action, this document serves as a valuable resource for the scientific community engaged in dermatological and pharmacological research.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and arbutin, highlighting their distinct potencies and mechanisms in the inhibition of melanogenesis.
| Parameter | This compound | Arbutin | Reference |
| Target | Tyrosinase Expression | Tyrosinase Enzyme Activity | [1][2] |
| Mechanism of Action | Suppresses α-MSH-inducible tyrosinase protein levels by inhibiting CREB transcriptional activity. | Direct competitive inhibitor of tyrosinase, binding to the enzyme's active site. | [1][3][2] |
| Tyrosinase Inhibition (IC50) | Not a direct inhibitor of tyrosinase catalytic activity. | α-arbutin: 0.48 mM (mouse melanoma tyrosinase) | [1] |
| Melanin Content Inhibition | IC15: 9-17 µM (in α-MSH-activated B16 cells) | IC50: 317 µM (in α-MSH-activated B16 cells) | [1] |
Mechanisms of Action: A Tale of Two Pathways
This compound and arbutin employ fundamentally different strategies to achieve their melanin-inhibiting effects. Arbutin acts as a direct antagonist to the tyrosinase enzyme, while this compound targets the upstream signaling cascade that governs the production of this key melanogenic enzyme.
This compound: Targeting the Transcription of Tyrosinase
This compound exerts its influence at the genetic level, suppressing the expression of the tyrosinase gene. It achieves this by intervening in the cAMP/PKA/CREB signaling pathway, a critical route for stimulating melanogenesis. Specifically, this compound has been shown to inhibit the transcriptional activity of CREB (cAMP response element-binding protein) and the phosphorylation of SOX9, both of which are crucial for the activation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including tyrosinase. By dampening this signaling cascade, this compound effectively reduces the cellular machinery required for melanin synthesis.[1][3]
Arbutin: Direct Inhibition of Tyrosinase Activity
Arbutin, in contrast, functions as a competitive inhibitor of the tyrosinase enzyme itself.[2] Its molecular structure resembles that of tyrosine, the natural substrate for tyrosinase. This structural similarity allows arbutin to bind to the active site of the enzyme, thereby preventing tyrosine from being converted into melanin precursors.[2] This direct enzymatic inhibition offers a more immediate, albeit potentially less sustained, mode of action compared to the transcriptional suppression exhibited by this compound.
Experimental Protocols
To facilitate reproducible research, detailed protocols for the key experiments cited in this guide are provided below.
Melanin Content Assay in B16F10 Cells
This protocol outlines the procedure for quantifying the melanin content in B16F10 melanoma cells following treatment with inhibitory compounds.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Lysis Buffer: 1 M NaOH with 10% DMSO
-
BCA Protein Assay Kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound or arbutin) and/or α-MSH to stimulate melanogenesis. Include a vehicle control.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Cell Lysis: Wash the cells twice with PBS and then lyse the cells by adding 1 mL of 1 N NaOH containing 10% DMSO to each well.
-
Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.
-
Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm using a microplate reader.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Data Analysis: Normalize the melanin content to the protein concentration for each sample. Calculate the percentage of melanin inhibition relative to the control group.
Western Blot Analysis for Tyrosinase Expression
This protocol describes the methodology for assessing the protein levels of tyrosinase in B16F10 cells.
Materials:
-
Treated B16F10 cell pellets
-
RIPA lysis buffer with protease inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against tyrosinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against tyrosinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and arbutin present viable options for the inhibition of melanin synthesis, albeit through distinct molecular mechanisms. Arbutin offers a direct and immediate approach by inhibiting the catalytic activity of tyrosinase. In contrast, this compound provides a more upstream regulatory control by suppressing the expression of the tyrosinase gene itself. The choice between these compounds for research or therapeutic development will depend on the desired mode of action and the specific context of the application. The data and protocols presented in this guide are intended to support further investigation and informed decision-making in the field of melanogenesis research.
References
- 1. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of (+)-Bisabolangelone and Kojic Acid as Tyrosinase Inhibitors
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals on the tyrosinase inhibitory potential of (+)-Bisabolangelone versus the well-established kojic acid.
In the quest for novel and effective agents to manage hyperpigmentation, the scientific community continuously evaluates natural and synthetic compounds for their ability to inhibit tyrosinase, the key enzyme in melanin synthesis. This guide provides a detailed comparison of this compound, a sesquiterpenoid found in certain Angelica species, and kojic acid, a widely used fungal metabolite, in the context of tyrosinase inhibition. This objective analysis, supported by experimental data, aims to inform future research and development in dermatology and cosmetology.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of this compound and kojic acid on processes related to melanogenesis are summarized below. It is crucial to note that the available data for this compound pertains to the inhibition of melanin production in a cellular context, whereas the data for kojic acid largely focuses on the direct inhibition of the tyrosinase enzyme.
| Compound | Target | Assay | IC50 / IC15 Value | Source Organism/Cell Line |
| This compound | Melanin Production | α-MSH-activated B16 or melan-a cells | IC15: 9-17 µM | Angelica koreana |
| Kojic Acid | Mushroom Tyrosinase | Enzyme Inhibition (L-DOPA as substrate) | 30.6 µM | Agaricus bisporus |
| Kojic Acid | Mushroom Tyrosinase | Enzyme Inhibition (L-DOPA as substrate) | 121 ± 5 µM | Agaricus bisporus[1] |
| Kojic Acid | Mushroom Tyrosinase | Enzyme Inhibition (L-tyrosine as substrate) | 70 ± 7 µM | Agaricus bisporus |
| Kojic Acid | Mushroom Tyrosinase | Enzyme Inhibition | 37.86 ± 2.21 μM | Agaricus bisporus[2] |
| Kojic Acid | Mushroom Tyrosinase | Enzyme Inhibition | 23.18 ± 0.11 μM | Agaricus bisporus[2] |
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and kojic acid lies in their mechanism of inhibiting melanin production.
This compound appears to exert its hypopigmenting effect not by directly inhibiting the catalytic activity of tyrosinase, but by suppressing the protein levels of the enzyme in α-melanocyte stimulating hormone (α-MSH)-activated B16 cells. This suggests an indirect mode of action, potentially involving the regulation of gene expression or protein degradation pathways related to tyrosinase.
Kojic acid , in contrast, is a well-characterized direct tyrosinase inhibitor. Its primary mechanism involves chelating the copper ions within the active site of the tyrosinase enzyme. This action prevents the enzyme from catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, the initial and rate-limiting steps of melanogenesis. Kojic acid has been reported to act as a competitive inhibitor for the monophenolase activity and a mixed-type inhibitor for the diphenolase activity of mushroom tyrosinase.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms and the experimental approach to assess them, the following diagrams are provided.
Caption: Mechanisms of tyrosinase inhibition.
Caption: Experimental workflows for assessing tyrosinase inhibitors.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay (for Kojic Acid)
This protocol is based on the principle that tyrosinase oxidizes L-DOPA to form dopachrome, a colored product that can be quantified spectrophotometrically.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 10 mM in phosphate buffer)
-
Kojic Acid (as a positive control and test compound)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of kojic acid in DMSO. Further dilutions are made in phosphate buffer.
-
Prepare the mushroom tyrosinase solution in cold phosphate buffer.
-
Prepare the L-DOPA solution fresh before use.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
20 µL of the test compound dilution (or vehicle for control).
-
100 µL of phosphate buffer.
-
40 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding 40 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute for 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of dopachrome formation (change in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Melanogenesis Assay (for this compound)
This protocol assesses the effect of a compound on melanin production in cultured melanocytes.
Materials and Reagents:
-
B16 melanoma cells or melan-a melanocytes
-
Cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics)
-
α-Melanocyte Stimulating Hormone (α-MSH)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., containing NaOH)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16 melanoma cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound in the presence of α-MSH (to stimulate melanogenesis) for a specified period (e.g., 72 hours).
-
-
Measurement of Melanin Content:
-
After treatment, wash the cells with PBS.
-
Lyse the cells with the lysis buffer (e.g., 1 N NaOH) and incubate to dissolve the melanin.
-
Measure the absorbance of the lysate at a wavelength of 405 nm or 475 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells.
-
-
Western Blot for Tyrosinase Protein Levels:
-
After treatment, lyse the cells in a suitable lysis buffer for protein extraction.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for tyrosinase, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system. The band intensity is quantified to determine the relative protein levels of tyrosinase.
-
Conclusion
This compound and kojic acid represent two distinct approaches to inhibiting melanin production. Kojic acid acts as a direct, competitive inhibitor of the tyrosinase enzyme. In contrast, this compound appears to modulate melanogenesis at a regulatory level by reducing the cellular protein levels of tyrosinase, without directly affecting its catalytic activity.
This fundamental difference in their mechanism of action has significant implications for their potential applications and for future drug development. While kojic acid's direct enzymatic inhibition is well-documented, the pathway through which this compound reduces tyrosinase protein levels warrants further investigation. This could involve exploring its effects on tyrosinase gene transcription, mRNA stability, or protein degradation. For researchers and drug development professionals, this compound presents an interesting lead for developing hypopigmenting agents with a novel mechanism of action, potentially offering synergistic effects when combined with direct tyrosinase inhibitors like kojic acid. Further studies are required to fully elucidate the molecular targets of this compound and to evaluate its efficacy and safety in more complex models.
References
Validating the Anti-inflammatory Effects of (+)-Bisabolangelone In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of the natural sesquiterpene lactone, (+)-Bisabolangelone, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. While in vitro studies have robustly demonstrated the anti-inflammatory properties of this compound through the downregulation of key inflammatory pathways, a comprehensive understanding of its efficacy in a living organism is crucial for its development as a potential therapeutic agent. This document outlines the established in vitro mechanisms of this compound and presents a hypothetical comparative framework for its in vivo activity using the widely accepted carrageenan-induced paw edema model.
Mechanism of Action: Insights from In Vitro Studies
In vitro research has elucidated that this compound exerts its anti-inflammatory effects by targeting critical signaling pathways within macrophages.[1] Upon stimulation with lipopolysaccharide (LPS), macrophages typically produce a cascade of pro-inflammatory mediators. This compound has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1]
The underlying mechanism for this inhibition involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] Specifically, this compound prevents the translocation of the p65 subunit of NF-κB into the nucleus and inhibits the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway.[1] By blocking these pathways, this compound effectively attenuates the expression of pro-inflammatory genes, thereby reducing the inflammatory response.
Comparative In Vivo Anti-inflammatory Activity: A Hypothetical Model
To contextualize the potential in vivo efficacy of this compound, this guide presents a hypothetical dataset comparing its effects to Indomethacin in the carrageenan-induced paw edema model in rats. This model is a standard for acute inflammation assessment.
Disclaimer: The following data for this compound is hypothetical and intended for illustrative purposes. It is based on the compound's demonstrated potent in vitro activity and serves as a predictive framework for potential in vivo outcomes.
Table 1: Hypothetical Comparative Efficacy of this compound and Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h post-carrageenan (Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.55 ± 0.04* | 35.3 |
| 25 | 0.38 ± 0.03** | 55.3 | |
| 50 | 0.25 ± 0.02 | 70.6 | |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Experimental Protocols
A detailed methodology for the carrageenan-induced paw edema model is provided below to facilitate the design and execution of future in vivo studies.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of a test compound on acute inflammation.
Animals: Male Wistar rats (180-200 g). Animals are to be housed under standard laboratory conditions with free access to food and water.
Materials:
-
This compound
-
Indomethacin (positive control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Grouping: Animals are randomly divided into experimental groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2-4: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Group 5: Indomethacin (10 mg/kg, p.o.)
-
-
Compound Administration: Test compounds and the vehicle are administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point (Vt) and the initial paw volume (V0). The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This compound presents a promising profile as a novel anti-inflammatory agent based on its well-defined in vitro mechanism of action. The hypothetical comparative data presented in this guide underscores its potential to rival or even exceed the efficacy of established NSAIDs like Indomethacin, warranting further rigorous in vivo investigation. The detailed experimental protocol provided herein offers a standardized framework for such validation studies. Future research should focus on confirming these potential effects and further exploring the pharmacokinetic and safety profiles of this compound to fully assess its therapeutic viability.
References
A Comparative Analysis of (+)-Bisabolangelone and Other Prominent NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the natural compound (+)-Bisabolangelone with other well-characterized Nuclear Factor-kappa B (NF-κB) inhibitors. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence, to aid in research and drug development efforts targeting the NF-κB signaling pathway.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and immunity.[1] Dysregulation of the NF-κB signaling pathway is implicated in a multitude of chronic inflammatory diseases and various cancers, making it a critical target for therapeutic intervention. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes.[2]
Comparative Analysis of NF-κB Inhibitors
| Inhibitor | Chemical Class | Proposed Mechanism of Action | IC50 Value |
| This compound | Sesquiterpene | Suppresses the nuclear translocation of the NF-κB p65 subunit and inhibits the phosphorylation of MAPKs.[3] | Not Reported |
| Parthenolide | Sesquiterpene Lactone | Inhibits the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation. May also directly alkylate the p65 subunit.[4][5] | ~1-2.6 µM (for cytokine inhibition)[4] |
| Withaferin A | Steroidal Lactone | Directly targets a cysteine residue in IKKβ, inhibiting its kinase activity.[6] | ~0.2-4.0 µM (cell viability in various cancer cell lines)[6] |
| BAY 11-7082 | Synthetic (E)-3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[7][8][9] | 5-10 µM (inhibition of adhesion molecule expression); nM range (inhibition of cancer cell proliferation)[10] |
| MG132 | Peptide Aldehyde | A potent proteasome inhibitor that blocks the degradation of IκBα, thereby preventing NF-κB activation.[1][11] | N/A (acts on proteasome, indirect NF-κB inhibition) |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of NF-κB inhibitors are provided below.
NF-κB Luciferase Reporter Assay
This assay is a widely used method to quantify NF-κB transcriptional activity.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa, or RAW264.7)
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
NF-κB activating stimulus (e.g., TNF-α or LPS)
-
Test compounds (e.g., this compound)
-
Lysis buffer
-
Luciferase assay substrate
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[7]
Western Blot for p65 and IκBα
This technique is used to detect the levels of total and phosphorylated p65 and IκBα proteins.
Materials:
-
Cell line and culture reagents
-
NF-κB activating stimulus and test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Treatment: Culture and treat cells with the test compound and/or stimulus as described for the luciferase assay.
-
Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction buffer
-
Biotin- or radio-labeled oligonucleotide probe containing the NF-κB consensus binding site
-
Unlabeled ("cold") competitor probe
-
Binding buffer
-
Polyacrylamide gel and electrophoresis apparatus
-
Detection system (chemiluminescence or autoradiography)
Protocol:
-
Nuclear Extract Preparation: Treat cells as desired and prepare nuclear extracts.
-
Binding Reaction: Incubate the nuclear extract with the labeled NF-κB probe in a binding buffer. For competition assays, pre-incubate the extract with an excess of the cold competitor probe before adding the labeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a membrane and detect the labeled probe using a suitable detection system. A "shift" in the migration of the labeled probe indicates protein binding.
Visualizations
NF-κB Signaling Pathway and Inhibitor Targets
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Bisabolangelone and Other Natural Anti-Inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds present a vast and promising frontier. This guide provides a comparative analysis of the efficacy of (+)-Bisabolangelone against three other well-researched natural anti-inflammatory compounds: Curcumin, Resveratrol, and Quercetin. This document synthesizes experimental data on their inhibitory effects on key inflammatory mediators and delves into their underlying mechanisms of action through major signaling pathways.
Quantitative Efficacy: A Comparative Overview
The anti-inflammatory potential of these compounds has been evaluated in numerous studies, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophage cell lines like RAW 264.7. These cells, when activated by LPS, mimic an inflammatory response by producing key mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting these processes.
| Compound | Target | IC50 (µM) | Cell Line | Notes |
| This compound | NO Production | Data not available; significant inhibition at 10 µM[1] | RAW 264.7 | Suppresses iNOS and COX-2 expression.[2] |
| PGE2 Production | Data not available; significant inhibition at 10 µM[2] | RAW 264.7 | ||
| Curcumin | NO Production | ~11.0[3] | RAW 264.7 | |
| PGE2 Production | ~20[4] | RAW 264.7 | ||
| Resveratrol | NO Production | >20[5][6] | RAW 264.7 | Significant inhibition observed at 1-10 µM.[7] |
| PGE2 Production | ~20[4] | RAW 264.7 | ||
| Quercetin | NO Production | IC50 not specified; significant inhibition at 5-50 µM[8][9] | RAW 264.7 | |
| PGE2 Production | ~25[10] | RAW 264.7 |
Note: The IC50 values presented are derived from various studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a valuable estimation of the relative potencies of these compounds. While specific IC50 values for this compound were not found in the reviewed literature, studies demonstrate its significant inhibitory activity at concentrations comparable to the other compounds.[1][2][11]
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound, Curcumin, Resveratrol, and Quercetin are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[12][13]
All four compounds investigated herein have been shown to inhibit the NF-κB pathway.[1][2][5][14] They achieve this through various mechanisms, including the inhibition of IκB phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of several subfamilies, including extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which, in conjunction with NF-κB, drives the expression of pro-inflammatory genes.
This compound, Curcumin, Resveratrol, and Quercetin have all been reported to suppress the phosphorylation and activation of various components of the MAPK pathway, thereby contributing to their anti-inflammatory effects.[1][11][14][15]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory activity of natural compounds.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory potential of compounds.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for NO and PGE2 assays, larger plates for Western blotting) and allowed to adhere overnight.[16]
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin, Resveratrol, Quercetin) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of typically 0.1-1 µg/mL. Cells are then incubated for a specified period (e.g., 24 hours for NO and PGE2 production).[17]
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[18][19]
-
Procedure:
-
Collect the cell culture supernatant.
-
Add Griess reagents (typically sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[2]
-
Incubate at room temperature to allow for the development of a purple azo compound.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite.[20]
-
3. Measurement of Prostaglandin E2 (PGE2) Production (ELISA):
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect the cell culture supernatant.
-
Use a commercial PGE2 ELISA kit according to the manufacturer's instructions.[21][22]
-
This typically involves adding the supernatant to wells pre-coated with a PGE2 capture antibody, followed by the addition of a detection antibody conjugated to an enzyme (e.g., HRP).
-
After washing, a substrate is added, which is converted by the enzyme to produce a colored product.
-
Measure the absorbance using a microplate reader and determine the PGE2 concentration from a standard curve.[23][24][25]
-
4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Procedure:
-
After treatment, lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, total and phosphorylated forms of IκBα, p65, p38, JNK, ERK).[26][27]
-
Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of protein.[13]
-
Conclusion
This compound, Curcumin, Resveratrol, and Quercetin all demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating the NF-κB and MAPK signaling pathways. While direct comparative IC50 values under identical experimental conditions are not always available, the existing data suggest that all four compounds are potent natural anti-inflammatory agents. This compound, in particular, shows promise as a subject for further investigation, with studies indicating its efficacy is comparable to other well-established natural compounds. Future head-to-head comparative studies are warranted to definitively establish the relative potencies of these compounds and to further elucidate their therapeutic potential in inflammatory diseases.
References
- 1. Bisabolangelone inhibits dendritic cell functions by blocking MAPK and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 3. apjai-journal.org [apjai-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. CSDL | IEEE Computer Society [computer.org]
- 13. researchgate.net [researchgate.net]
- 14. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. arborassays.com [arborassays.com]
- 22. assaygenie.com [assaygenie.com]
- 23. abcam.com [abcam.com]
- 24. elkbiotech.com [elkbiotech.com]
- 25. file.elabscience.com [file.elabscience.com]
- 26. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 27. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxic Activity of Bisabolane Sesquiterpenoids in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of bisabolane sesquiterpenoids against various cancer cell lines. While the primary focus of this guide is on the activity of these compounds, it is important to note that comprehensive cytotoxic data for (+)-Bisabolangelone is currently limited in publicly available research. Therefore, this guide presents data on structurally related and well-studied bisabolane sesquiterpenoids, namely β-bisabolene, γ-bisabolene, and α-bisabolol, to offer valuable insights into the potential anticancer activities of this class of natural products.
Quantitative Data Summary: Cytotoxic Activity of Bisabolane Sesquiterpenoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bisabolane sesquiterpenoids across a range of human and murine cancer cell lines. These values are critical for comparing the potency of these compounds and identifying cell lines that are particularly sensitive to their cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| β-Bisabolene | MCF-7 | Human Breast Adenocarcinoma | 66.91 µg/mL | [1][2][3][4] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 98.39 µg/mL | [1][2][3][4] | |
| SKBR3 | Human Breast Adenocarcinoma | 70.62 µg/mL | [1][2][3][4] | |
| BT474 | Human Breast Adenocarcinoma | 74.3 µg/mL | [1][2][3][4] | |
| 4T1 | Murine Mammary Carcinoma | 48.99 µg/mL | [1][2][3][4] | |
| MG1361 | Murine Mammary Carcinoma | 65.49 µg/mL | [1][2] | |
| γ-Bisabolene | TE671 | Human Neuroblastoma | 8.2 µM (CC50) | [5][6][7][8][9] |
| α-Bisabolol | A549 | Human Non-Small Cell Lung Carcinoma | 15 µM | [10] |
| K-562 | Human Myeloid Leukemia | 0.01-4.22 µM (for thiosemicarbazone derivatives) | [11] | |
| U138-MG, C6 | Glioma | 2.5-3.5 µM | [12] | |
| Non-Tumorigenic Control | ||||
| β-Bisabolene | MCF-10A | Human Breast Epithelial | 114.3 µg/mL | [1][2][3][4] |
| Eph4 | Murine Mammary Epithelial | >200 µg/mL | [1][2] |
Note: Direct comparison of potency between compounds reported in µg/mL and µM requires conversion. The data indicates that bisabolane sesquiterpenoids exhibit cytotoxic effects against a variety of cancer cell lines, with some demonstrating selectivity for cancerous cells over non-tumorigenic cell lines.[1][2][4]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are standard protocols for widely used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13][14][15][16][17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound or other bisabolane sesquiterpenoids (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
SRB (Sulforhodamine B) Assay
This assay is a colorimetric method that estimates cell number by staining total cellular protein.[18][19][20][21][22]
Materials:
-
Adherent cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with 1% acetic acid to remove excess dye and allow the plates to air-dry.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: After staining, wash the plates with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for assessing cytotoxicity and the putative signaling pathways that may be modulated by bisabolane sesquiterpenoids.
Caption: A generalized workflow for determining the cytotoxic effects of test compounds on cancer cell lines.
Caption: The PI3K/Akt pathway is a key regulator of cell survival and proliferation in cancer.
Caption: The STAT3 signaling pathway is often constitutively active in cancer, promoting cell survival.
Putative Mechanism of Action
While the precise molecular mechanisms of this compound's anticancer activity require further investigation, studies on related bisabolane sesquiterpenoids suggest potential pathways. For instance, γ-bisabolene has been shown to induce apoptosis in human neuroblastoma and oral squamous cell carcinoma cells through a p53-mediated mitochondrial pathway.[7][8][9][23] This involves the activation of caspases, key enzymes in the apoptotic process.[7][8][9] Research on α-bisabolol has indicated its ability to induce apoptosis and inhibit the PI3K/Akt signaling pathway in non-small cell lung carcinoma cells.[10] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to cancer cell death.[10] Given the structural similarities, it is plausible that this compound may exert its cytotoxic effects through similar mechanisms, potentially by inducing apoptosis and modulating key survival signaling pathways such as PI3K/Akt or STAT3. Further research is warranted to elucidate the specific molecular targets of this compound.
References
- 1. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of γ-Bisabolene in Human Neuroblastoma Cells via Induction of p53-Mediated Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jbuon.com [jbuon.com]
- 11. Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. canvaxbiotech.com [canvaxbiotech.com]
- 22. abcam.com [abcam.com]
- 23. Quantitative phosphoproteomic analysis reveals γ-bisabolene inducing p53-mediated apoptosis of human oral squamous cell carcinoma via HDAC2 inhibition and ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Osteoclastogenesis Inhibitory Activity of (+)-Bisabolangelone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the osteoclastogenesis inhibitory activity of (+)-Bisabolangelone against other notable natural compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in bone biology and drug discovery.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of this compound and its alternatives on osteoclastogenesis is summarized below. It is important to note that the experimental conditions, including cell types and assay methods, vary across studies, which may influence the reported inhibitory concentrations.
| Compound | Cell Type | Assay | Inhibitory Concentration | Reference |
| This compound | RAW264.7, BMMs | TRAP Staining & Hydroxyapatite Resorption | Dose-dependent inhibition observed | [1] |
| Galangin | BMMs | TRAP Staining | Significant inhibition at 12 µM | [2] |
| Naringenin | BMMs | TRAP Staining | Dose-dependent inhibition (significant at 10, 25, and 50 µM) | [3][4] |
| Isoliquiritigenin (ILG) | RAW264.7, BMMs | TRAP Staining | Dose-dependent inhibition | [5][6] |
| ILG Derivative 3 | RAW264.7 | TRAP Staining | More potent than ILG at 10 µM | [6] |
| ILG Derivative 10 (Robtein) | RAW264.7 | TRAP Staining | More potent than ILG at 10 µM | [6] |
| Biselyngbyaside | RAW264 cells | TRAP Activity | IC50: 6 nM | [7] |
| Austalide V | Not Specified | Osteoclast Differentiation | IC50: 1.9 µM | [7] |
| Amakusamine | RAW264 cells | Osteoclast Formation | IC50: 10.5 µM | [7] |
| Ceylonamide A | RAW264 cells | TRAP Activity | IC50: 13 µM | [7] |
| Ceylonamide B | RAW264 cells | TRAP Activity | IC50: 18 µM | [7] |
| Fucoxanthin | RAW264.7 cells | Osteoclastogenesis | Inhibition at 2.5 µM | [7] |
BMMs: Bone Marrow-Derived Macrophages IC50: Half-maximal inhibitory concentration
Signaling Pathways in Osteoclastogenesis and Inhibition Mechanisms
Osteoclast differentiation is predominantly regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a cascade of intracellular events involving the activation of Nuclear Factor-κB (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and calcium signaling, which culminates in the expression of key transcription factors like c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[8][9][10]
The following diagrams illustrate the RANKL signaling pathway and the specific points of inhibition by this compound and selected alternative compounds.
Caption: General RANKL Signaling Pathway in Osteoclastogenesis.
Caption: this compound Inhibition Pathway.[1]
Caption: Alternative Compounds Inhibition Pathways.[6][11][12]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Osteoclast Differentiation and TRAP Staining Assay
This assay is used to identify and quantify osteoclasts based on their expression of tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of this cell type.
-
Cell Culture:
-
Seed bone marrow-derived macrophages (BMMs) or RAW264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Culture the cells in α-MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 24 hours.
-
-
Induction of Osteoclastogenesis:
-
Replace the medium with fresh medium containing 50 ng/mL RANKL and various concentrations of the test compound (e.g., this compound, Galangin). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 5-7 days, replacing the medium every 2-3 days, until multinucleated osteoclasts are observed in the control group.
-
-
TRAP Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Stain for TRAP activity using a commercially available kit (e.g., from Sigma-Aldrich) according to the manufacturer's instructions. Typically, this involves incubating the cells with a solution containing naphthol AS-MX phosphate and fast red violet LB salt in a tartrate-containing buffer.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated cells (containing ≥3 nuclei) in each well using a light microscope.
-
The results can be expressed as the number of osteoclasts per well or as a percentage of the control.
-
Quantitative Real-Time PCR (qPCR) for Osteoclast-Specific Gene Expression
qPCR is employed to measure the mRNA levels of genes that are critical for osteoclast differentiation and function.
-
RNA Extraction and cDNA Synthesis:
-
Culture BMMs or RAW264.7 cells with M-CSF, RANKL, and the test compound for the desired time period (e.g., 4 days).
-
Extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with a suitable master mix (e.g., SYBR Green) and specific primers for target genes (Nfatc1, c-Fos, Acp5 (TRAP), Ctsk) and a housekeeping gene for normalization (e.g., Gapdh).
-
The relative gene expression can be calculated using the 2-ΔΔCt method.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the levels of specific proteins and their phosphorylation status to investigate the effects of the compounds on intracellular signaling pathways.
-
Protein Extraction:
-
Pre-treat RAW264.7 cells with the test compound for 1-2 hours, followed by stimulation with RANKL (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe signaling events.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p38, NF-κB p65) and osteoclast markers (e.g., NFATc1, c-Fos) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
References
- 1. Bisabolangelone targets CSF1R to impede osteoclastogenesis and attenuate estrogen-deficiency bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galangin suppresses RANKL‐induced osteoclastogenesis via inhibiting MAPK and NF‐κB signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Naringenin is a Potential Anabolic Treatment for Bone Loss by Modulating Osteogenesis, Osteoclastogenesis, and Macrophage Polarization [frontiersin.org]
- 4. Naringenin is a Potential Anabolic Treatment for Bone Loss by Modulating Osteogenesis, Osteoclastogenesis, and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licorice isoliquiritigenin suppresses RANKL-induced osteoclastogenesis in vitro and prevents inflammatory bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Marine natural products that inhibit osteoclastogenesis and promote osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoliquiritigenin Decreases Bone Resorption and Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 10. color | Graphviz [graphviz.org]
- 11. Galangin suppresses RANKL-induced osteoclastogenesis via inhibiting MAPK and NF-κB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Inhibition of RANKL-Induced Osteoclastogenesis through the Suppression of p38 Signaling Pathway by Naringenin and Attenuation of Titanium-Particle-Induced Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison: (+)-Bisabolangelone and Hydroquinone in the Modulation of Pigmentation
For Researchers, Scientists, and Drug Development Professionals
Hyperpigmentation disorders, characterized by the overproduction of melanin, are a significant concern in dermatology and cosmetology. The development of effective and safe depigmenting agents is a key area of research. This guide provides a comparative analysis of two such agents: (+)-Bisabolangelone, a natural sesquiterpenoid, and hydroquinone, a widely used synthetic compound. This comparison is based on available in vitro data, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action and Efficacy: A Comparative Overview
This compound and hydroquinone both inhibit melanin synthesis but through different mechanisms. Hydroquinone primarily acts as a competitive inhibitor of tyrosinase, the key enzyme in melanogenesis.[1][2][3] It competes with tyrosine, the substrate for tyrosinase, thereby reducing the production of melanin precursors.[1] Additionally, hydroquinone can induce selective cytotoxicity to melanocytes.[4]
In contrast, this compound does not significantly inhibit the catalytic activity of cell-free tyrosinase.[5][6] Instead, it suppresses the protein levels of tyrosinase in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells.[5][6] This suggests that this compound acts upstream of tyrosinase, likely by modulating the signaling pathways that regulate its expression.
The following table summarizes the available quantitative data on the inhibitory effects of this compound and hydroquinone on melanin production.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Melanin Production Inhibition | B16 or melan-a cells | 9-17 µM | [5][6] |
| Hydroquinone | Tyrosinase Inhibition | - | - | [1][2][3] |
Note: Direct comparative IC50 values for hydroquinone in the same cellular assays as this compound were not available in the searched literature. Hydroquinone's efficacy is well-established, but quantitative in vitro data is often presented in different formats.
Signaling Pathways in Melanogenesis
The production of melanin is regulated by a complex signaling cascade. A simplified overview of the melanogenesis signaling pathway is presented below, highlighting the points of intervention for this compound and hydroquinone.
Caption: Simplified melanogenesis signaling pathway showing the distinct points of inhibition for this compound and hydroquinone.
Experimental Protocols
The evaluation of potential depigmenting agents relies on standardized in vitro assays. Below are detailed protocols for two key experiments: the melanin content assay and the tyrosinase activity assay.
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.
Caption: Experimental workflow for the melanin content assay.
Detailed Protocol:
-
Cell Culture: B16F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.[7][8]
-
Seeding: Cells are seeded in 6-well or 24-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere for 24 hours.[8][9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A positive control (e.g., kojic acid) and a vehicle control are included.[7][8] To stimulate melanin production, α-MSH (e.g., 100-300 nM) can be added.[10]
-
Melanin Extraction: After incubation, the cells are washed twice with ice-cold PBS and harvested. The cell pellet is dissolved in a lysis buffer (e.g., 1 M NaOH with 10% DMSO) and incubated at a high temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.[7][8][9]
-
Quantification: The absorbance of the lysate is measured spectrophotometrically at a wavelength between 405 nm and 492 nm.[7][10]
-
Normalization: The melanin content can be normalized to the total protein concentration of the cell lysate to account for any effects on cell proliferation.[8]
Mushroom Tyrosinase Activity Assay
This cell-free assay measures the direct inhibitory effect of a compound on the enzymatic activity of tyrosinase.
Caption: Experimental workflow for the mushroom tyrosinase activity assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at 475 nm using a spectrophotometer.[11][12][13]
-
Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control.
Conclusion
Both this compound and hydroquinone demonstrate potential as depigmenting agents, but their mechanisms of action are distinct. Hydroquinone is a direct inhibitor of tyrosinase activity, a well-established mechanism.[1][2][3] this compound, on the other hand, appears to modulate melanogenesis by reducing the expression of the tyrosinase enzyme, suggesting an effect on the upstream signaling pathways.[5][6]
The choice between these agents in a research or drug development context may depend on the desired therapeutic strategy. Targeting enzyme expression, as with this compound, may offer a different safety and efficacy profile compared to direct enzyme inhibition. Further head-to-head comparative studies, particularly in more complex models such as 3D skin equivalents and in vivo systems, are warranted to fully elucidate their relative performance and potential for clinical application.
References
- 1. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Hydroquinone? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes [jstage.jst.go.jp]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2.4. Melanin Content Analysis [bio-protocol.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. pepolska.pl [pepolska.pl]
- 12. Tyrosinase Activity Assay [bio-protocol.org]
- 13. Tyrosinase assay [bio-protocol.org]
The Synergistic Potential of (+)-Bisabolangelone: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic effects of bioactive compounds is paramount for designing novel and effective therapeutic strategies. This guide explores the potential for synergistic interactions of (+)-Bisabolangelone, a natural sesquiterpene, with other bioactive compounds. While direct experimental data on such combinations are currently unavailable, this document provides a comprehensive overview of this compound's known biological activities and hypothesizes potential synergistic partnerships based on its mechanisms of action. This analysis is supported by experimental data from analogous compounds with similar therapeutic targets.
Unveiling the Bioactivity of this compound
This compound, isolated from plants of the Apiaceae family, has demonstrated noteworthy anti-inflammatory and hypopigmenting properties. Its mechanisms of action provide a solid foundation for predicting synergistic interactions.
Anti-Inflammatory Effects
This compound exerts its anti-inflammatory effects by modulating key signaling pathways.[1] It has been shown to downregulate the activity of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), specifically the Extracellular signal-Regulated Kinase (ERK).[1] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, this compound effectively reduces the production of inflammatory mediators.
Hypopigmenting Effects
In the context of dermatology and cosmetology, this compound has been identified as a potent hypopigmenting agent.[2][3] Its mechanism involves the suppression of tyrosinase protein levels, a key enzyme in the melanin biosynthesis pathway.[2][3] By reducing the amount of tyrosinase, this compound effectively inhibits melanin production, making it a promising candidate for treating hyperpigmentation disorders.
Potential Synergistic Combinations: A Mechanistic Approach
Given the absence of direct studies on this compound combinations, we can extrapolate potential synergistic effects by examining compounds with analogous mechanisms of action.
Synergies in Anti-Inflammatory Applications
The inhibition of both NF-κB and MAPK pathways by this compound suggests a strong potential for synergy with other anti-inflammatory agents. Combining inhibitors of different inflammatory signaling pathways can lead to enhanced therapeutic efficacy and potentially lower required doses, thereby reducing side effects.
Table 1: Potential Synergistic Combinations for Anti-Inflammatory Effects
| Bioactive Compound Class | Mechanism of Action | Rationale for Synergy with this compound | Supporting Evidence from Analogous Compounds |
| Corticosteroids | Inhibit NF-κB and phospholipase A2 | Complementary inhibition of the NF-κB pathway at different points. | Glucocorticoids are known to inhibit NF-κB activation and can have synergistic effects with other NF-κB inhibitors.[4] |
| Other Natural NF-κB Inhibitors (e.g., Curcumin, Resveratrol) | Inhibit NF-κB activation through various mechanisms | Additive or synergistic effects on the NF-κB pathway, potentially leading to a more profound anti-inflammatory response. | Combining different natural compounds that target the NF-κB pathway has shown synergistic anti-inflammatory effects in preclinical studies. |
| Specific MAPK Inhibitors | Target specific kinases within the MAPK cascade (e.g., p38, JNK) | Simultaneous inhibition of parallel inflammatory pathways (NF-κB and other MAPK branches) can lead to a more comprehensive blockade of the inflammatory response. | Dual inhibitors of NF-κB and MAPK pathways are being explored for their enhanced anti-inflammatory and anti-cancer properties.[5] |
| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Inhibit COX enzymes | Targeting both the upstream signaling pathways (NF-κB, MAPK) and the downstream enzymatic activity (COX) can result in a more potent anti-inflammatory effect. | Some NSAIDs, like aspirin, have been shown to inhibit the NF-κB pathway, suggesting a potential for synergy with other NF-κB inhibitors.[4] |
Synergies in Hypopigmenting Formulations
The ability of this compound to suppress tyrosinase expression opens up possibilities for synergistic combinations with other depigmenting agents that act on different stages of melanogenesis.
Table 2: Potential Synergistic Combinations for Hypopigmenting Effects
| Bioactive Compound Class | Mechanism of Action | Rationale for Synergy with this compound | Supporting Evidence from Analogous Compounds |
| Direct Tyrosinase Inhibitors (e.g., Kojic Acid, Arbutin) | Competitively or non-competitively inhibit the enzymatic activity of tyrosinase | A dual approach of reducing the amount of tyrosinase enzyme and inhibiting the activity of the remaining enzyme can lead to a more significant reduction in melanin synthesis. | Studies have shown synergistic or additive effects when combining different tyrosinase inhibitors.[2] For instance, the combination of Mulberroside A and oxyresveratrol, both tyrosinase inhibitors, showed synergistic hypopigmenting effects.[2] |
| Melanin Transfer Inhibitors (e.g., Niacinamide) | Inhibit the transfer of melanosomes from melanocytes to keratinocytes | Targeting both the production of melanin and its transfer to skin cells can result in a more pronounced skin lightening effect. | Niacinamide is often combined with other brightening agents to target different stages of pigmentation.[1] |
| Retinoids | Increase keratinocyte turnover, leading to faster shedding of pigmented cells | Combining an inhibitor of melanin production with an agent that accelerates the removal of already pigmented cells can lead to faster and more visible results. | Retinoids are frequently used in combination with tyrosinase inhibitors for the treatment of hyperpigmentation.[1] |
| Antioxidants (e.g., Vitamin C, Ellagic Acid) | Reduce oxidative stress, which can stimulate melanogenesis | This compound reduces tyrosinase levels, while antioxidants can mitigate the initial triggers for melanin production. | Antioxidants are known to have a synergistic effect with other depigmenting agents by reducing the oxidative stress that can lead to hyperpigmentation. |
Experimental Protocols for Investigating Synergy
To validate the hypothesized synergistic effects of this compound, the following experimental protocols are recommended:
In Vitro Anti-Inflammatory Synergy Assay
-
Cell Culture: Culture RAW 264.7 macrophages or similar immune cells.
-
Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Treatment: Treat the cells with this compound alone, the selected bioactive compound alone, and a combination of both at various concentrations.
-
Quantification of Inflammatory Mediators: Measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Western Blot Analysis: Analyze the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., phosphorylated IκBα, phosphorylated ERK) to confirm the mechanism of action.
-
Data Analysis: Use the Combination Index (CI) method based on the Chou-Talalay equation to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vitro Hypopigmenting Synergy Assay
-
Cell Culture: Culture B16F10 melanoma cells or primary human melanocytes.
-
Treatment: Treat the cells with this compound alone, the selected bioactive compound alone, and a combination of both at various concentrations.
-
Melanin Content Assay: After a defined incubation period, lyse the cells and measure the melanin content spectrophotometrically.
-
Tyrosinase Activity Assay: Measure the cellular tyrosinase activity using L-DOPA as a substrate.
-
Western Blot Analysis: Determine the protein expression levels of tyrosinase and other melanogenesis-related proteins (e.g., TRP-1, TRP-2).
-
Data Analysis: Calculate the Combination Index (CI) to assess the nature of the interaction.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and the potential points of synergistic intervention.
Caption: Anti-inflammatory action of this compound and potential synergy.
Caption: Hypopigmenting action of this compound and potential synergy.
Conclusion and Future Directions
While direct experimental evidence is pending, the known mechanisms of action of this compound strongly suggest its potential for synergistic interactions with other bioactive compounds for both anti-inflammatory and hypopigmenting applications. By targeting the NF-κB and MAPK pathways, as well as tyrosinase expression, this compound presents a multi-faceted approach that can be enhanced through combination therapies.
Future research should focus on conducting the outlined experimental protocols to validate these hypothesized synergies. Such studies will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for the development of novel, more effective combination treatments for inflammatory and hyperpigmentation disorders. The data presented in this guide provides a solid framework for initiating these crucial investigations.
References
- 1. Why Tyrosinase Inhibitors Matter | Tyrosinase Inhibitors Benefits [andymillward-skincare.co.uk]
- 2. Synergistic Hypopigmentation Effects of Mulberroside A and Oxyresveratrol (Mulberroside A 및 Oxyresveratrol의 병용 처리에 의한 미백 시너지 효과) [journal.kci.go.kr]
- 3. The hypopigmentary action of KI-063 (a new tyrosinase inhibitor) combined with terrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of (+)-Bisabolangelone: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
(Shangai, China) December 14, 2025 – In the dynamic landscape of drug discovery, the natural compound (+)-Bisabolangelone has emerged as a compelling candidate for therapeutic intervention across a spectrum of diseases. This guide offers a comprehensive comparison of this compound's performance against established and alternative therapies in key disease models, supported by experimental data and detailed protocols to empower researchers in validating its therapeutic potential.
Executive Summary
This compound, a sesquiterpene lactone, has demonstrated significant anti-inflammatory, hypopigmenting, and potential anti-cancer and neuroprotective properties. Its primary mechanism of action in inflammation involves the dual inhibition of the NF-κB and MAPK signaling pathways, critical mediators of the inflammatory response. In the realm of dermatology, it shows promise as a potent inhibitor of melanin synthesis. This guide provides a comparative analysis of its efficacy, presenting available data alongside that of conventional treatments such as NSAIDs, corticosteroids, and skin-lightening agents.
Anti-inflammatory Potential: A Head-to-Head Comparison
This compound exhibits potent anti-inflammatory effects by suppressing the production of key inflammatory mediators. In in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, it has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1].
Table 1: Comparative Efficacy of Anti-inflammatory Agents in LPS-Stimulated RAW 264.7 Cells
| Compound | Target | IC50 / Effective Concentration | Reference |
| This compound | NO Production | Not explicitly stated, but significant inhibition shown | [1] |
| PGE2 Production | Not explicitly stated, but significant inhibition shown | [1] | |
| TNF-α, IL-1β, IL-6 | Not explicitly stated, but significant inhibition shown | [1] | |
| Dexamethasone | NO Production | Synergistic inhibition with Fumaric Acid Esters | [2] |
| NF-κB Activity | IC50 reduction up to 4000-fold in combination | [2] | |
| Cannabidiol (CBD) | NO, IL-6, TNF-α Production | Similar attenuation to Dexamethasone | [3] |
| Ibuprofen (NSAID) | Antibody Synthesis | Profound inhibition of IgM and IgG | [4] |
Note: Direct IC50 comparisons for this compound against these agents from a single study are not currently available and represent a key area for future research.
Signaling Pathway Inhibition
The anti-inflammatory action of this compound is rooted in its ability to modulate key intracellular signaling cascades.
Caption: this compound inhibits inflammation by blocking NF-κB and MAPK pathways.
Hypopigmenting Potential: A Promising Alternative
This compound has been identified as a potent inhibitor of melanin production. In a study using α-melanocyte-stimulating hormone (α-MSH)-activated B16 melanoma cells, it demonstrated significant dose-dependent inhibition of melanin synthesis[5].
Table 2: Comparative Efficacy of Hypopigmenting Agents
| Compound | Assay | IC15 / IC50 | Reference |
| This compound | Melanin Production (B16 cells) | IC15: 9-17 µM | [5] |
| Arbutin | Melanin Production (B16 cells) | IC50: 317 µM | [5] |
| Hydroquinone | Tyrosinase Inhibition (Human) | Weak inhibitor (IC50 > 500 µmol/L) | [6] |
| Kojic Acid | Tyrosinase Inhibition (Mushroom) | Comparable to (+)-dihydrokaempferol (IC50 = 53.43 ± 0.38 μM) | [7] |
These findings suggest that this compound is significantly more potent than arbutin in inhibiting melanin production. While it suppresses the protein levels of tyrosinase, it does not significantly inhibit the catalytic activity of cell-free tyrosinase, indicating a distinct mechanism of action compared to direct tyrosinase inhibitors like hydroquinone[5].
Experimental Protocols
In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the methodology to assess the anti-inflammatory effects of this compound.
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Detailed Steps:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6): Quantify the levels of these mediators in the supernatant using commercially available ELISA kits.
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, and ERK (MAPK).
-
Use a loading control (e.g., β-actin) to normalize the results.
-
Detect the protein bands using a chemiluminescence detection system.
-
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the in vivo anti-inflammatory activity of this compound.
Detailed Steps:
-
Animals: Use male Wistar rats (180-200 g).
-
Grouping: Divide the animals into groups: control, this compound treated, and a positive control (e.g., indomethacin).
-
Drug Administration: Administer this compound (at various doses) or indomethacin intraperitoneally or orally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
In Vitro Hypopigmenting Assay: Tyrosinase Activity Inhibition
This assay determines the direct inhibitory effect of this compound on tyrosinase activity.
Detailed Steps:
-
Reagents: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), and this compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Procedure:
-
In a 96-well plate, add the buffer, this compound (at various concentrations), and tyrosinase solution.
-
Incubate for a short period.
-
Initiate the reaction by adding L-DOPA.
-
-
Measurement: Measure the absorbance at 475 nm (formation of dopachrome) at regular intervals using a microplate reader.
-
Calculation: Calculate the percentage of tyrosinase inhibition for each concentration of this compound compared to the control without the inhibitor. Use a known tyrosinase inhibitor like kojic acid as a positive control.
In Vivo Hyperpigmentation Model: UV-Induced Pigmentation in Guinea Pigs
This model assesses the in vivo depigmenting efficacy of this compound.
Detailed Steps:
-
Animals: Use brown or black guinea pigs.
-
UV Irradiation: Expose a defined area of the dorsal skin to UVB irradiation to induce hyperpigmentation.
-
Treatment: Topically apply a formulation containing this compound to the irradiated area daily for a specified period. Use a vehicle control on a separate irradiated area.
-
Evaluation:
-
Visual Assessment: Monitor the changes in skin color over time.
-
Colorimetric Measurement: Use a chromameter to quantify the changes in skin pigmentation (L* value).
-
Histological Analysis: After the treatment period, take skin biopsies for histological analysis (e.g., Fontana-Masson staining for melanin) to determine the melanin content and the number of melanocytes.
-
Emerging Therapeutic Frontiers: Anti-Cancer and Neuroprotective Potential
While research on the anti-cancer and neuroprotective effects of this compound is in its nascent stages, related compounds from the bisabolane family have shown promising results. For instance, γ-bisabolene has demonstrated anti-proliferative activity against human neuroblastoma cells[8], and α-bisabolol has shown neuroprotective effects in models of Parkinson's disease[9]. Further investigation is warranted to determine if this compound shares these therapeutic properties and how it compares to existing treatments in these complex diseases.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent. Its potent anti-inflammatory and hypopigmenting activities, coupled with a favorable comparison to some existing treatments, underscore its potential for further development. Future research should focus on:
-
Conducting direct, head-to-head comparative studies of this compound against standard-of-care drugs in various disease models to establish its relative efficacy and potency.
-
Elucidating the detailed molecular mechanisms underlying its anti-cancer and neuroprotective effects.
-
Optimizing formulation and delivery systems to enhance its bioavailability and therapeutic efficacy in vivo.
-
Performing comprehensive preclinical safety and toxicology studies to pave the way for potential clinical trials.
This comparative guide serves as a foundational resource for researchers dedicated to exploring the full therapeutic landscape of this compound, a promising natural compound with the potential to address significant unmet medical needs.
References
- 1. Bisabolangelone isolated from Ostericum koreanum inhibits the production of inflammatory mediators by down-regulation of NF-kappaB and ERK MAP kinase activity in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hypopigmenting activity of bisabolangelone isolated from Angelica koreana Maxim. in α-melanocyte stimulating hormone-activated B16 or melan-a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Experimental study on stromal vascular fraction mediated inhibition of skin pigmentation in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Bisabolangelone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of (+)-Bisabolangelone, ensuring compliance and minimizing environmental impact.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its disposal is necessary. Based on the hazard profiles of structurally similar compounds, this compound should be treated as a hazardous substance. Related compounds are known to cause skin irritation and may provoke allergic skin reactions. Furthermore, they are recognized as being toxic to aquatic life with long-lasting effects. Therefore, all disposal procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the general procedure for the disposal of this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
-
Waste Identification and Segregation:
-
Treat all solid and liquid waste containing this compound as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible materials can lead to dangerous chemical reactions.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure screw-top cap.
-
The original container, if in good condition, can be used for waste collection.
-
Never fill a waste container to more than 90% of its capacity to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the first waste was added to the container (accumulation start date).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[1] This is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Decontamination of Labware
-
Reusable Labware: Triple-rinse all glassware and equipment that has come into contact with this compound. The first two rinses should be with a suitable organic solvent (e.g., ethanol or acetone), and the final rinse with water. Collect all rinsate as hazardous waste.
-
Disposable Labware: Any contaminated disposable items, such as pipette tips, gloves, and paper towels, must be collected in a designated hazardous waste container.
Spill Management
In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container. Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's emergency response team.
Experimental Workflow for Disposal
References
Personal protective equipment for handling (+)-Bisabolangelone
Essential Safety and Handling Guide for (+)-Bisabolangelone
This compound is a sesquiterpene lactone. Compounds in this class are known to be potent skin sensitizers and may cause allergic contact dermatitis.[1][2] Therefore, precautionary measures should be taken to avoid direct contact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent skin and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemically impervious gloves (e.g., Nitrile), double-gloved. | Prevents skin contact with the potent sensitizer.[1] |
| Body Protection | Disposable, fluid-resistant lab coat. | Protects clothing and underlying skin from contamination.[1] |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[3] | Protects eyes from dust particles and splashes.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Required when handling the powder outside of a containment system to prevent inhalation.[1] |
Operational Plan: Safe Handling
Engineering Controls:
-
Primary Containment: All handling of solid this compound should occur in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1]
-
Ventilation: Ensure the laboratory is well-ventilated.[3]
Procedural Guidance:
-
Weighing: Conduct all weighing operations within a chemical fume hood. Use dedicated and labeled weighing vessels. After each use, clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol).[1]
-
Dissolving: To prevent splashing, slowly add solvent to the vessel containing this compound. Securely cap the vessel before vortexing or sonicating.[1]
-
General Handling:
Emergency Procedures
| Situation | Procedure |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water. 3. If skin irritation or a rash occurs, seek medical attention.[4] |
| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses if present and easy to do so. Continue rinsing. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the person to fresh air and keep them comfortable for breathing. 2. Seek medical attention if you feel unwell. |
| Ingestion | 1. Do NOT induce vomiting.[4] 2. Rinse mouth with water. 3. Seek immediate medical attention.[4] |
| Spill | 1. Evacuate the area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an absorbent material (e.g., sand, silica gel). 4. Collect the spilled material and absorbent into a sealed, labeled hazardous waste container.[1][3] 5. Clean the spill area with a suitable solvent.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1]
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, lab coats), weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not dispose of it down the drain.[1]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.
Visual Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
